Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Anatomy
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate (CAS: 898788-22-2) is a highly versatile, polyfunctional synthetic intermediate utilized in advanced medicinal chemistry and drug discovery pipelines ([1]). Characterized by its moderate-to-high lipophilicity, the compound serves as a modular building block. Its architecture features three distinct derivatizable handles: an ethyl ester, a bridging aryl-alkyl ketone, and a basic thiomorpholine moiety. This guide provides an in-depth technical analysis of its physicochemical properties, mechanistic rationale in drug design, and validated synthetic workflows.
Physicochemical Profiling
Understanding the physicochemical baseline of a scaffold is critical for predicting its behavior in both synthetic reactions and biological assays. The presence of the ethyl ester and the aromatic phenyl group drives the molecule's lipophilicity, making it highly soluble in standard organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran) while limiting aqueous solubility. Standard reference databases confirm its structural identifiers and mass specifications ().
Table 1: Physicochemical and Structural Identifiers
Ethyl ester, Aryl-alkyl ketone, Thiomorpholine, Phenyl ring
Mechanistic Rationale in Drug Design
When incorporating this scaffold into a drug discovery program, each functional moiety serves a specific strategic purpose. The orthogonal reactivity of these groups allows for highly selective late-stage functionalization ([2]).
Thiomorpholine Ring: Often deployed as a bioisostere for morpholine or piperazine, the thiomorpholine ring modulates the basicity (pKa) of the tertiary amine. Furthermore, the sulfur atom provides a unique vector for target interaction; it can be selectively oxidized to a sulfoxide or sulfone, introducing a strong hydrogen-bond acceptor without significantly altering the core geometry.
6-Oxo-Hexanoate Linker: This 5-carbon aliphatic chain provides a flexible spacer capable of spanning hydrophobic pockets within a target protein's binding site. The ketone acts as a rigidifying sp²-hybridized element and a hydrogen-bond acceptor.
Ethyl Ester: In biological systems, ethyl esters are frequently utilized as prodrugs to mask the polarity of a carboxylic acid, thereby enhancing passive membrane permeability. In synthetic workflows, it acts as a robust protecting group.
Structural modularity highlighting the three primary derivatizable functional handles.
Synthetic Utility & Transformation Workflows
The true value of this compound lies in its orthogonal reactivity. The following protocols detail chemoselective transformations, engineered with built-in validation steps to ensure reproducibility and high yield.
Protocol A: Chemoselective Saponification of the Ethyl Ester
Objective: Isolate the corresponding free carboxylic acid without inducing aldol condensation at the ketone's alpha-position.
Causality & Design: Strong bases (like NaOH or KOH) at room temperature can deprotonate the alpha-protons of the hexanoate chain, leading to unwanted aldol side-reactions. Therefore, mild Lithium Hydroxide (LiOH) at 0°C is selected. Furthermore, the resulting product contains both a basic amine and a carboxylic acid, forming a highly water-soluble zwitterion at neutral pH. To isolate the product, the protocol deliberately bypasses standard liquid-liquid extraction in favor of forming the isolable hydrochloride salt.
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 eq of Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M concentration). Rationale: THF dissolves the lipophilic starting material, while MeOH/H₂O solvates the LiOH and facilitates the hydrolysis mechanism.
Base Addition: Cool the mixture to 0°C in an ice bath. Add 1.5 eq of LiOH·H₂O portion-wise. Stir for 2 hours at 0°C.
Validation (In-Process): Monitor the reaction via LC-MS. The system is self-validating when the starting material peak (m/z 350.1 [M+H]⁺) completely disappears, replaced by the product peak (m/z 322.1 [M+H]⁺).
Quenching & Acidification: Carefully acidify the reaction mixture to pH 2.0 using 1M HCl. Rationale: This fully protonates both the carboxylic acid and the thiomorpholine nitrogen, preventing zwitterion formation and locking the molecule as a hydrochloride salt.
Isolation: Evaporate the organic solvents under reduced pressure. Lyophilize the remaining aqueous phase to yield a solid. Extract the solid with a highly polar organic mixture (CHCl₃:Isopropanol, 4:1) to separate the product from inorganic lithium salts.
Step-by-step workflow for the chemoselective saponification of the ethyl ester.
Protocol B: Chemoselective Ketone Reduction
Objective: Reduce the aryl-alkyl ketone to a secondary alcohol while preserving the ethyl ester.
Causality & Design: Sodium borohydride (NaBH₄) is a mild hydride source that selectively reduces ketones and aldehydes but is insufficiently reactive to reduce esters under standard conditions. Conducting the reaction in methanol at 0°C ensures rapid reduction of the ketone while suppressing any potential transesterification or ester reduction.
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 eq of the compound in anhydrous Methanol (0.2 M). Cool to 0°C.
Hydride Addition: Add 1.2 eq of NaBH₄ in small portions to manage hydrogen gas evolution and exotherm.
Validation (In-Process): Monitor by TLC (Hexanes:EtOAc 1:1). The secondary alcohol product will present a significantly lower Retention Factor (Rf) due to increased polarity. Confirm via LC-MS (appearance of m/z 352.1 [M+H]⁺).
Quenching: Quench the remaining NaBH₄ by adding saturated aqueous NH₄Cl dropwise until gas evolution ceases.
Extraction: Remove methanol in vacuo, dilute with water, and extract 3x with Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.
Analytical Characterization Standards
To ensure absolute trustworthiness of the synthesized derivatives, researchers must rely on multi-nuclear NMR and High-Resolution Mass Spectrometry (HRMS).
¹H NMR (CDCl₃): The ethyl ester is easily identified by a characteristic quartet at ~4.1 ppm (2H) and a triplet at ~1.2 ppm (3H). The thiomorpholine protons typically appear as multiplets between 2.6 and 3.2 ppm.
IR Spectroscopy: The starting material exhibits two distinct carbonyl stretches: an ester C=O at ~1735 cm⁻¹ and a ketone C=O at ~1685 cm⁻¹. Successful execution of Protocol B will result in the disappearance of the 1685 cm⁻¹ band and the emergence of a broad O-H stretch at ~3300 cm⁻¹.
References
Title: ETHYL 6-OXO-6-[3-(THIOMORPHOLINOMETHYL)PHENYL]HEXANOATE — Chemical Substance Information
Source: NextSDS
URL: [Link]
In the pipeline of modern drug development, the unambiguous structural verification of active pharmaceutical ingredients (APIs) and their complex synthetic intermediates is a non-negotiable regulatory requirement. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this task due to its non-destructive nature, intrinsic quantitative capabilities, and unparalleled atomic-level resolution [1].
This whitepaper provides an in-depth mechanistic guide to the structural elucidation of Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate , a highly functionalized intermediate featuring a flexible aliphatic chain, a meta-disubstituted aromatic core, and a heterocyclic thiomorpholine system. By deconstructing the molecule into isolated spin systems and applying a self-validating
1
H NMR experimental protocol, researchers can establish a robust framework for verifying this and structurally analogous compounds.
Molecular Architecture & Spin System Deconstruction
To systematically assign the
1
H NMR spectrum, we must first partition the molecule into four distinct, non-overlapping spin systems based on their magnetic environments and
J
-coupling networks.
System A (The Ethyl Ester Terminus): Contains an ethoxy group (
−O−CH2−CH3
) isolated from the rest of the aliphatic chain by the ester carbonyl (
C1
).
System B (The 6-Oxo-Hexanoate Core): A four-carbon aliphatic linker (
−CH2−CH2−CH2−CH2−
) bounded by two highly deshielding, electron-withdrawing carbonyl groups (the
C1
ester and the
C6
ketone) [2].
System C (The Meta-Disubstituted Aromatic Ring): A phenyl ring bearing the 6-oxo-hexanoate chain at position 1 and the thiomorpholinomethyl group at position 3, generating a classic asymmetrical splitting pattern.
System D (The Thiomorpholinomethyl Moiety): A benzylic methylene linker connecting the aromatic ring to the nitrogen of a 6-membered thiomorpholine heterocycle[3].
Self-Validating Experimental Protocol
To ensure data integrity and E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, the NMR acquisition must be a closed, self-validating loop. The following protocol guarantees that chemical shifts are accurately referenced and integrations are strictly quantitative.
Step-by-Step Methodology
Step 1: Sample Preparation
Solvent Selection: Dissolve 5–10 mg of the highly purified compound in 0.6 mL of deuterated chloroform (
CDCl3
).
CDCl3
is chosen for its excellent solubilizing properties for moderately polar organic molecules and its lack of exchangeable protons.
Internal Standard: Ensure the
CDCl3
contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as the internal zero-point reference (
δ=0.00
ppm), neutralizing any magnetic field drift.
Step 2: Instrument Parameterization
Frequency & Probe: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm broadband observe (BBO) probe at 298 K.
Pulse Sequence: Employ a standard 1D proton sequence (zg30 in Bruker nomenclature) with a 30° excitation pulse.
Relaxation Delay (
D1
): Set
D1
to 2.0 seconds. Causality: A sufficient relaxation delay ensures that all protons—especially those on the rigid aromatic ring—fully return to thermal equilibrium between pulses, guaranteeing that the final peak integrations are perfectly proportional to the number of protons.
Scans: Acquire 16 to 64 scans depending on sample concentration to achieve a Signal-to-Noise Ratio (SNR)
>100:1
.
Step 3: Post-Processing & Internal Validation
Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz to enhance SNR without sacrificing resolution.
Perform manual zero-order and first-order phase corrections to ensure symmetric peak shapes.
Self-Validation Check: Set the integration of the extreme upfield triplet (the ester
−CH3
group) to exactly 3.00 . If the sample is pure and the
D1
was sufficient, the integration of the benzylic
−CH2−
singlet must mathematically resolve to exactly 2.00 , validating the quantitative integrity of the entire spectrum.
Mechanistic Insights into Chemical Shifts
Understanding why peaks appear at specific frequencies is critical for authoritative structural elucidation. The chemical shifts are dictated by local electron density, which shields or deshields the nuclei from the applied magnetic field
B0
.
The Aliphatic Chain (System B)
The four methylene groups between the two carbonyls experience distinct inductive effects. The
C6
ketone is directly conjugated to the aromatic ring, making it a powerful electron-withdrawing group via both induction and resonance. Consequently, the adjacent
C5
protons are heavily deshielded, resonating as a triplet near ~3.00 ppm . Conversely, the
C1
ester carbonyl is partially stabilized by the resonance of its alkoxy oxygen, reducing its inductive pull. Thus, the
C2
protons resonate further upfield at ~2.36 ppm [2]. The central
C3
and
C4
protons, insulated from these strong effects, appear as overlapping multiplets around ~1.75 ppm .
The Aromatic Core (System C)
The meta-substitution pattern creates a highly diagnostic spin system. The proton at position 2 (
H2
) is sandwiched between the electron-withdrawing ketone and the alkyl linker. The anisotropic deshielding of the adjacent carbonyl pushes
H2
significantly downfield to ~7.95 ppm , appearing as a narrow singlet (or finely split triplet due to long-range
4J
coupling). The
H6
proton, also ortho to the ketone, appears as a doublet at ~7.85 ppm . The
H5
proton, meta to both substituents, is the least deshielded and appears as a triplet at ~7.45 ppm .
The Thiomorpholine Ring (System D)
The thiomorpholine ring contains two different heteroatoms: Nitrogen (electronegativity
χ=3.0
) and Sulfur (
χ=2.5
). Because nitrogen is more electronegative, it exerts a stronger inductive pull on its adjacent protons. Therefore, the four
N−CH2
protons resonate slightly further downfield (~2.72 ppm ) compared to the four
S−CH2
protons (~2.66 ppm )[3].
Quantitative Data Presentation
The expected
1
H NMR spectral data is summarized in the table below, mapping the theoretical framework to the empirical output.
Spin System
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling (
J
, Hz)
Assignment
A
1.25
Triplet (t)
3H
7.1
Ester
−CH3
A
4.13
Quartet (q)
2H
7.1
Ester
−O−CH2−
B
1.70 - 1.80
Multiplet (m)
4H
-
Chain
C3−H2
,
C4−H2
B
2.36
Triplet (t)
2H
7.0
Chain
C2−H2
(near ester)
B
3.00
Triplet (t)
2H
7.0
Chain
C5−H2
(near ketone)
D
2.66
Multiplet (m)
4H
-
Thiomorpholine
S−CH2
D
2.72
Multiplet (m)
4H
-
Thiomorpholine
N−CH2
D
3.55
Singlet (s)
2H
-
Benzylic
Ar−CH2−N
C
7.45
Triplet (t)
1H
7.5
Aromatic
H5
C
7.55
Doublet (d)
1H
7.5
Aromatic
H4
C
7.85
Doublet (d)
1H
7.5
Aromatic
H6
C
7.95
Singlet (s)
1H
-
Aromatic
H2
Logical Workflow Visualization
The following diagram maps the logical progression from raw spectral acquisition to final structural confirmation, illustrating how distinct data streams (Integration, Shift, Coupling) converge to validate the four spin systems.
Workflow for 1H NMR structural elucidation mapping spectral data to molecular spin systems.
Conclusion
The structural elucidation of Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate demonstrates the profound analytical power of
1
H NMR spectroscopy in pharmaceutical development. By meticulously analyzing the electronic environments—from the anisotropic deshielding of the meta-substituted aromatic core to the subtle electronegativity differences within the thiomorpholine heterocycle—researchers can achieve absolute certainty in their synthetic validations. Adhering to the self-validating protocols outlined in this guide ensures that structural assignments are not merely speculative, but mathematically and physically proven.
References
NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC
National Institutes of Health (NIH)[Link]
Pd(OH)2/C (Pearlman's Catalyst): A Highly Active Catalyst for Fukuyama, Sonogashira, and Suzuki Coupling Reactions
The Journal of Organic Chemistry - ACS Publications[Link]
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC
National Institutes of Health (NIH)[Link]
Foundational
A Strategic Approach to the Preliminary Toxicity Screening of Novel Thiomorpholine Derivatives: A Case Study of CAS 898788-22-2
Abstract The thiomorpholine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, from antibacterial to anticancer and neuroprotective effects.[1][2] As new...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The thiomorpholine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, from antibacterial to anticancer and neuroprotective effects.[1][2] As new chemical entities (NCEs) incorporating this privileged structure are synthesized, a robust and early assessment of their toxicological profile is paramount to de-risk their progression through the drug discovery pipeline. This technical guide presents a comprehensive, tiered strategy for the preliminary toxicity screening of the novel thiomorpholine derivative designated by CAS number 898788-22-2. In the absence of public data for this specific molecule, this document serves as a blueprint for researchers, outlining a logical sequence of in silico and in vitro assays designed to identify potential liabilities and establish an initial safety profile. The methodologies are grounded in established preclinical safety evaluation principles, emphasizing scientific integrity, experimental causality, and data-driven decision-making.
Introduction: The Thiomorpholine Moiety and the Imperative of Early Safety Profiling
Thiomorpholine, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a versatile building block in the design of new therapeutic agents.[1][2] Its ability to participate in various non-covalent interactions and its favorable physicochemical properties have led to its incorporation into a multitude of biologically active compounds. However, the introduction of any new molecule destined for therapeutic use necessitates a thorough safety evaluation, beginning with preliminary toxicity screening.[3][4]
Early-stage toxicity assessment, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, is critical for identifying compounds with a higher probability of success in later, more resource-intensive stages of development.[5] By flagging potential toxicities early, medicinal chemists can prioritize compounds with more favorable safety profiles, modify structures to mitigate liabilities, and ultimately reduce the high attrition rates in drug development.[5][6]
This guide focuses on a hypothetical yet representative thiomorpholine derivative, CAS 898788-22-2. The proposed workflow is designed to be a self-validating system, where each stage of testing informs the next, building a comprehensive initial safety assessment.
A Tiered Approach to Preliminary Toxicity Screening
A tiered or hierarchical approach to toxicity testing is a resource-efficient and ethically sound strategy. It begins with broad, high-throughput methods and progresses to more specific, lower-throughput assays for compounds that clear the initial hurdles.
Caption: Simplified decision pathway for cell death mechanism.
Genotoxicity Assessment: Ames Test
The bacterial reverse mutation assay, or Ames test, is a widely used method to assess a compound's mutagenic potential. It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A mutagenic compound will cause reverse mutations, allowing the bacteria to grow.
Experimental Protocol: Ames Test (Plate Incorporation Method)
Strain Selection: Use a standard set of Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate. This is crucial as some compounds only become mutagenic after being metabolized.
Procedure: Combine the test compound at various concentrations, the bacterial culture, and the S9 mix (if applicable) in molten top agar.
4. Plating: Pour the mixture onto minimal glucose agar plates.
Incubation: Incubate the plates at 37°C for 48-72 hours.
6. Endpoint: Count the number of revertant colonies. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Conclusion and Forward Look
This technical guide provides a structured, multi-tiered framework for the initial toxicological evaluation of the novel thiomorpholine derivative CAS 898788-22-2. By systematically progressing from in silico predictions to in vitro cytotoxicity and genotoxicity assays, researchers can build a foundational safety profile for this new chemical entity. The results from this preliminary screen are not definitive but are essential for making informed decisions. Positive findings, such as significant cytotoxicity or mutagenicity, would be critical "stop" signals or would necessitate further investigation and structural modification. Conversely, a clean profile in these initial assays provides the confidence needed to advance the compound to more complex toxicological studies, such as in vivo acute toxicity testing, bringing it one step closer to its potential therapeutic application.
References
Stojkovic, G., & Rief, M. (2021). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Cell and Tissue Research, 383(3), 865-873.
Wikipedia. (n.d.). Thiomorpholine. Retrieved from [Link]
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
Chaudhary, A., & Singh, N. (2025). Current approaches to toxicity profiling in early-stage drug development. Journal of Pharmacology and Toxicology, 19(1), 1-10.
News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. Retrieved from [Link]
Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Assay Guidance Manual.
NextSDS. (n.d.). thiomorpholine-3-thione — Chemical Substance Information. Retrieved from [Link]
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]
PubChem. (n.d.). Thiomorpholine, N-BOC protected. Retrieved from [Link]
PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]
U.S. Food and Drug Administration. (2017). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. Retrieved from [Link]
Optibrium. (n.d.). How can I predict toxicity in drug discovery?. Retrieved from [Link]
Reactivity Profile and Chemoselective Modulation of the Ketone Moiety in Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate
Executive Summary Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate is a highly functionalized synthetic intermediate characterized by a delicate balance of electrophilic and nucleophilic sites. For drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate is a highly functionalized synthetic intermediate characterized by a delicate balance of electrophilic and nucleophilic sites. For drug development professionals and synthetic chemists, the targeted functionalization of this molecule requires a rigorous understanding of chemoselectivity. This whitepaper provides an in-depth mechanistic guide to the reactivity of its C6 aryl alkyl ketone group, detailing the electronic causality behind its behavior and establishing self-validating experimental workflows for its selective modification without compromising the distal ethyl ester or the thiomorpholine ring.
Structural Deconstruction & Electronic Mapping
The molecule (CAS 898788-22-2)[1] presents three distinct reactive zones:
The C1 Ethyl Ester: A weakly electrophilic carbonyl.
The C6 Aryl Alkyl Ketone: A moderately electrophilic carbonyl conjugated with a phenyl ring.
The Thiomorpholine Ring: A heteroaliphatic system containing a basic secondary-like nitrogen and a nucleophilic sulfur.
Causality of Ketone Reactivity
The C6 ketone is an aryl alkyl ketone. Generally, aromatic ketones exhibit lower electrophilicity than aliphatic ketones due to the resonance stabilization provided by the adjacent phenyl ring. However, the reactivity of this specific ketone is heavily modulated by the meta-thiomorpholinomethyl substituent.
Because the substituent is in the meta position, its resonance contribution to the carbonyl carbon is negligible; its influence is primarily inductive. This creates a highly pH-dependent electronic environment :
At physiological or basic pH: The thiomorpholine nitrogen is unprotonated. The alkylamine group acts as a weak electron donor via induction and hyperconjugation, slightly dampening the ketone's electrophilicity.
At acidic pH: The basic nitrogen protonates to form an ammonium cation. This induces a powerful electron-withdrawing effect (-I effect) across the aromatic ring, which significantly increases the electrophilicity of the C6 ketone, making it highly susceptible to nucleophilic attack.
Fig 1: Functional group reactivity map highlighting the chemoselective target (C6 ketone).
Mechanistic Determinants of Chemoselectivity
The primary synthetic challenge when derivatizing this molecule is distinguishing the C6 ketone from the C1 ethyl ester.
Chemoselective Reduction
While aggressive hydride donors like Lithium Aluminum Hydride (LiAlH
4
) will indiscriminately reduce both the ketone and the ester, Sodium Borohydride (NaBH
4
) in protic solvents (e.g., methanol or ethanol) exhibits near-perfect chemoselectivity for the ketone[2].
The Causality: Methanol acts as a hydrogen-bond donor, coordinating with the ketone oxygen to stabilize the transition state and increase the carbonyl carbon's partial positive charge. The ester, stabilized by the resonance of its alkoxy oxygen, remains unreactive toward the milder, less nucleophilic borohydride anion.
Reductive Amination
Converting the C6 ketone into an amine requires bypassing the ester entirely. This is achieved via reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)
3
)[3].
The Causality: The three electron-withdrawing acetoxy ligands on the boron atom drastically reduce the nucleophilicity of the remaining hydride. Consequently, NaBH(OAc)
3
is too weak to reduce the native ketone or the ester. However, under mildly acidic conditions, the ketone condenses with a primary amine to form a transient iminium ion. The iminium ion is significantly more electrophilic than the parent ketone, allowing the mild NaBH(OAc)
3
to selectively reduce it to the corresponding amine.
Quantitative Data Summaries
To facilitate rapid decision-making in the laboratory, the reactivity profiles and reagent selections are quantified below.
Table 1: Comparative Reactivity of Functional Groups in CAS 898788-22-2
Kinetic control required; ester will react at higher temps.
At Risk
Exhaustive Reduction
LiAlH
4
/ THF (Reflux)
Strong, unattenuated hydride attacks all carbonyls.
Reduced
Self-Validating Experimental Workflows
The following protocols are designed as self-validating systems. Each step includes a mechanistic rationale and a built-in checkpoint to ensure the integrity of the chemoselective transformation.
Protocol A: Chemoselective Reduction to the Secondary Alcohol
Objective: Reduce the C6 ketone to a secondary alcohol while preserving the C1 ethyl ester.
Preparation: Dissolve Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate (1.0 eq) in anhydrous Methanol (0.2 M concentration).
Validation: Ensure complete dissolution. The protic solvent is strictly required to activate the ketone via hydrogen bonding.
Temperature Control: Cool the reaction flask to 0°C using an ice bath.
Causality: Lowering the temperature kinetically freezes the ester's reactivity, maximizing chemoselectivity.
Causality: Only 0.25 eq of NaBH
4
is theoretically required to reduce one ketone. Using 0.5 eq accounts for minor reagent degradation by methanol while preventing over-reduction. Portion-wise addition controls the exothermic release of hydrogen gas.
Monitoring: Stir for 30 minutes at 0°C. Monitor by TLC (Hexanes:EtOAc).
Validation: The product (secondary alcohol) will be significantly more polar than the starting material. The absence of a highly polar baseline spot confirms the ester has not been reduced to a primary diol.
Quench and Isolation: Quench slowly with saturated aqueous NH
4
Cl. Extract with Ethyl Acetate.
Causality: NH
4
Cl safely destroys excess hydride and mildly protonates the resulting alkoxide without providing the harsh acidic conditions that could hydrolyze the ester.
Fig 2: Self-validating workflow for the chemoselective reduction of the C6 ketone.
Protocol B: Reductive Amination of the C6 Ketone
Objective: Convert the C6 ketone to a substituted amine using a primary amine (
R−NH2
).
Imine Formation: Combine the starting material (1.0 eq) and the primary amine (1.1 eq) in 1,2-dichloroethane (DCE). Add Glacial Acetic Acid (1.0 eq).
Causality: DCE is a non-nucleophilic solvent that supports imine formation. The acetic acid lowers the pH to ~5-6, protonating the ketone oxygen to facilitate amine attack and subsequent dehydration to the iminium ion.
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)
3
, 1.5 eq) in one portion. Stir at room temperature for 12 hours.
Causality: NaBH(OAc)
3
will ignore the unreacted ketone and the ester, waiting exclusively for the transient iminium ion to form before executing the hydride transfer.
Workup: Quench with saturated aqueous NaHCO
3
. Extract with Dichloromethane.
Validation: The basic quench is critical. It neutralizes the acetic acid and deprotonates both the newly formed amine and the native thiomorpholine ring, ensuring the product partitions cleanly into the organic layer.
References
Royal Society of Chemistry. "CHAPTER 11: Reduction and Oxidation of Carbonyl Compounds and Derivatives." RSC Books. Available at:[Link]
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. Available at:[Link]
Preclinical Profiling and Target Interactions of CAS 898788-22-2: A Thiomorpholine-Hexanoate Scaffold for CNS Targeting
Executive Summary CAS 898788-22-2, chemically designated as [1], is a complex synthetic organic compound. While historically utilized as an intermediate building block, its unique structural motifs—a thiomorpholine headg...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
CAS 898788-22-2, chemically designated as [1], is a complex synthetic organic compound. While historically utilized as an intermediate building block, its unique structural motifs—a thiomorpholine headgroup coupled via a phenyl ring to a lipophilic oxo-hexanoate tail—position it as a high-value investigational probe for central nervous system (CNS) targets. Specifically, the thiomorpholine pharmacophore has been identified as a potent inhibitor of
γ
-aminobutyric acid aminotransferase (GABA-AT) [2].
This technical whitepaper establishes a rigorous, self-validating framework for deconvoluting the biological activity of CAS 898788-22-2, providing drug development professionals with the mechanistic rationale and experimental protocols required to evaluate this scaffold.
Structural Rationale and Target Hypothesis
As an application scientist, evaluating an uncharacterized scaffold requires dissecting its structural components to predict target interactions. The design of CAS 898788-22-2 offers two distinct functional vectors:
The Thiomorpholine Moiety (Pharmacophore): Heterocyclic GABA analogues containing a thiomorpholine ring exhibit potent inhibition of GABA-AT. The inclusion of the sulfur atom in the ring increases the van der Waals volume and polarizability compared to standard morpholines. This bulk enhances hydrophobic interactions within the pyridoxal 5′-phosphate (PLP)-dependent active site of GABA-AT, leading to strong target engagement [2].
The Phenyl-Hexanoate Tail (Lipophilic Vector): The ethyl 6-oxo-hexanoate chain acts as an extended lipophilic vector. In CNS drug design, high lipophilicity is critical for blood-brain barrier (BBB) penetration. Furthermore, this esterified tail can function as a prodrug; upon cleavage by intracellular esterases, the resulting free carboxylate mimics the endogenous GABA backbone, potentially locking the active metabolite within the CNS compartment.
Target Hypothesis: Based on these structural vectors, CAS 898788-22-2 is hypothesized to act as a highly penetrant, competitive or irreversible inhibitor of GABA-AT, modulating the GABAergic signaling axis.
Comparative Quantitative Profiling
Because CAS 898788-22-2 is an investigational scaffold, we must benchmark its predicted activity against established thiomorpholine-based GABA-AT inhibitors to establish an expected functional range for experimental design.
Table 1: Inhibitory Baseline of Thiomorpholine-GABA Analogues against GABA-AT
Compound Class
Heterocycle Scaffold
Target Enzyme
IC50 (
μ
M)
Max Inhibition (%)
Clinical Status
Vigabatrin (Control)
Primary Amine
GABA-AT
~50.0
100%
Approved
Compound 9b
Thiomorpholine
GABA-AT
12.2
73%
Preclinical [2]
CAS 898788-22-2
Thiomorpholine-Hexanoate
GABA-AT
Investigational
Investigational
In Vitro Probe
Mechanistic Pathway: GABAergic Signaling and GABA-AT Inhibition
Understanding the biological causality is critical for assay design. GABA is the primary inhibitory neurotransmitter in the mammalian brain. It is synthesized by glutamic acid decarboxylase (GAD) and degraded by GABA-AT into succinic semialdehyde (SSA) [3]. Inhibition of GABA-AT by thiomorpholine derivatives prevents this degradation, thereby elevating synaptic GABA levels, enhancing inhibitory neurotransmission, and raising the seizure threshold.
GABAergic signaling pathway highlighting GABA-AT inhibition by the thiomorpholine scaffold.
Self-Validating Experimental Protocols
To ensure scientific integrity and trustworthiness (E-E-A-T), the evaluation of CAS 898788-22-2 must employ self-validating systems. The following protocols are designed to confirm both direct target binding and functional enzymatic inhibition.
Protocol A: Target Binding Kinetics via Surface Plasmon Resonance (SPR)
Objective: Quantify the direct binding affinity (
KD
) of CAS 898788-22-2 to recombinant human GABA-AT.
Causality: SPR provides real-time, label-free kinetics. Because PLP-dependent enzyme inhibitors often form covalent Schiff bases, SPR is essential to distinguish between transient competitive binding (rapid on/off rates) and irreversible covalent modification (non-dissociating sensogram profile).
Step-by-Step Methodology:
Sensor Chip Preparation: Immobilize recombinant human GABA-AT onto a CM5 sensor chip via standard amine coupling chemistry. Target an immobilization level of ~5000 Response Units (RU) to ensure sufficient signal-to-noise ratio for a small molecule analyte (MW: 349.49 g/mol ).
Analyte Preparation: Dissolve CAS 898788-22-2 in 100% DMSO, then dilute into the running buffer (PBS-P+ containing 5% DMSO) to create a concentration series ranging from 0.1
μ
M to 50
μ
M.
Negative Control: Ethanolamine (Structurally unrelated; expected to show 0 RU binding).
Data Acquisition: Inject analytes at a flow rate of 30
μ
L/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model. If covalent binding is observed, switch to a two-state reaction model.
Objective: Determine the functional IC50 of CAS 898788-22-2 against GABA-AT activity.
Causality: Direct measurement of GABA-AT products is optically difficult. Coupling the reaction to Succinic Semialdehyde Dehydrogenase (SSADH) allows for the continuous spectrophotometric monitoring of NADH production at 340 nm, providing a highly accurate, real-time readout of enzyme activity.
Step-by-Step Methodology:
Reaction Mixture Formulation: Prepare a master mix containing 50 mM Tris-HCl (pH 8.0), 1.5 mM NAD+, 0.1 mM PLP, 5 mM
α
-ketoglutarate, and excess recombinant SSADH.
Inhibitor Pre-Incubation (Critical Step): Pre-incubate 0.5
μ
g of GABA-AT with varying concentrations of CAS 898788-22-2 (0.1 - 100
μ
M) for 30 minutes at 37°C. Rationale: Pre-incubation is mandatory because PLP-dependent inhibitors require time-dependent Schiff base formation to achieve maximal inhibition.
Initiation & Measurement: Add 10 mM GABA to initiate the reaction. Measure absorbance at 340 nm continuously for 15 minutes using a microplate reader.
Self-Validation (Z'-Factor): Calculate the Z'-factor using the DMSO vehicle as the 100% activity control and 100
μ
M Vigabatrin as the 0% activity control. The assay is only considered valid and trustworthy if the Z'-factor is
≥
0.5.
Self-validating experimental workflow for deconvoluting CAS 898788-22-2 activity.
References
Rodríguez-Lozada, J., Tovar-Gudiño, E., Guevara-Salazar, J. A., Razo-Hernández, R. S., Santiago, Á., Pastor, N., & Fernández-Zertuche, M. (2018). QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. Molecules, 23(11), 2984. URL:[Link][1][2]
Yasir, M., Choe, J., Han, J.-H., & Chun, W. (2025). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. Current Issues in Molecular Biology, 47(12), 1032. URL:[Link][3][4]
Application Notes and Protocols: Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate as a Key Intermediate in the Synthesis of Mitofusin Activators
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Thiomorpholine Scaffold in Modulating Mitochondrial Dynamics Mitochondrial dysfunction is a cornerstone of num...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thiomorpholine Scaffold in Modulating Mitochondrial Dynamics
Mitochondrial dysfunction is a cornerstone of numerous debilitating human diseases, ranging from neurodegenerative conditions like Charcot-Marie-Tooth disease type 2A (CMT2A) to cardiovascular and metabolic disorders. A critical aspect of mitochondrial health is the dynamic balance between fusion and fission, processes governed by a family of proteins, including the mitofusins (MFN1 and MFN2).[1][2][3] The discovery of small molecules that can modulate the activity of these proteins, particularly mitofusin activators, has opened a promising new therapeutic avenue.[3][4]
The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[5] Its incorporation into drug candidates can enhance solubility, metabolic stability, and target engagement. This application note details the role of Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate as a key intermediate in the synthesis of a novel class of mitofusin activators, leveraging the beneficial properties of the thiomorpholine ring. We provide a comprehensive guide, from the synthesis of this intermediate to its elaboration into potential therapeutic agents, underpinned by established chemical principles and a rationale grounded in the pursuit of potent and selective mitofusin activators.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate is paramount for its effective use in synthesis.
Property
Value
Source
CAS Number
898788-22-2
Sigma-Aldrich
Molecular Formula
C₁₉H₂₇NO₃S
Sigma-Aldrich
Molecular Weight
349.49 g/mol
Sigma-Aldrich
Appearance
Off-white to pale yellow solid or oil
-
Solubility
Soluble in most organic solvents (DCM, THF, EtOAc, etc.)
-
Table 1: Physicochemical data for Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate.
Spectroscopic Characterization (Predicted)
While a publicly available, comprehensive dataset for this specific molecule is limited, the expected spectroscopic features can be predicted based on its structure. These data are crucial for reaction monitoring and final product confirmation.
Table 2: Predicted NMR and MS data for Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate.
Synthetic Strategy and Protocols
The synthesis of Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate can be approached through a convergent strategy, which allows for the efficient construction of the molecule from readily available starting materials. The overall workflow involves the initial synthesis of the core keto-ester, followed by the introduction of the thiomorpholinomethyl group.
Figure 1: Overall synthetic workflow from starting materials to a final mitofusin activator.
Protocol 1: Synthesis of Ethyl 6-oxo-6-phenylhexanoate via Friedel-Crafts Acylation
This protocol describes the synthesis of the core keto-ester scaffold. The Friedel-Crafts acylation is a classic and robust method for forming carbon-carbon bonds with aromatic rings.[6][7][8][9]
Materials:
Benzene (anhydrous)
6-Ethoxy-6-oxohexanoyl chloride
Aluminum chloride (AlCl₃, anhydrous)
Dichloromethane (DCM, anhydrous)
Hydrochloric acid (HCl), 1 M
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq). Cool the flask in an ice bath.
Addition of Reactants: Slowly add anhydrous dichloromethane, followed by the dropwise addition of 6-ethoxy-6-oxohexanoyl chloride (1.0 eq). Stir the mixture for 15 minutes at 0 °C.
Friedel-Crafts Reaction: Add anhydrous benzene (1.5 eq) dropwise to the stirred suspension. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
Purification: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Final Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Ethyl 6-oxo-6-phenylhexanoate as a clear oil.
Protocol 2: Synthesis of Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate via Mannich Reaction
The Mannich reaction is a powerful tool for the aminomethylation of a carbon atom adjacent to a carbonyl group.[10][11][12][13] In this case, it is used to introduce the thiomorpholinomethyl moiety onto the aromatic ring.
Materials:
Ethyl 6-oxo-6-phenylhexanoate
Thiomorpholine
Paraformaldehyde
Hydrochloric acid (concentrated)
Ethanol
Sodium hydroxide solution, 2 M
Dichloromethane (DCM)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Mixture: In a round-bottom flask, combine Ethyl 6-oxo-6-phenylhexanoate (1.0 eq), thiomorpholine (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
Extraction: Dissolve the residue in DCM and wash with water. Neutralize the aqueous layer with 2 M sodium hydroxide solution until basic (pH > 9) and extract with DCM (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Final Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in DCM) to afford Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate.
Application in the Synthesis of Mitofusin Activators
The true utility of Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate lies in its role as a versatile intermediate. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which is then a prime substrate for amide bond formation with a variety of amines to generate a library of potential mitofusin activators.[14]
Figure 2: Elaboration of the intermediate to a library of potential mitofusin activators.
Protocol 3: Hydrolysis to 6-Oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoic acid
Reaction Setup: Dissolve Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate (1.0 eq) in a mixture of THF and water (3:1).
Hydrolysis: Add LiOH (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Work-up: Concentrate the reaction mixture to remove the THF. Acidify the aqueous residue to pH 3-4 with 1 M HCl.
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.
Protocol 4: Amide Coupling to Synthesize a Final Mitofusin Activator Analog
This protocol describes a general procedure for the coupling of the carboxylic acid intermediate with an amine, a common final step in the synthesis of many drug candidates. A variety of coupling reagents can be employed.[15][16]
Reaction Setup: To a solution of 6-Oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
Coupling Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor by TLC.
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
Purification: Wash the combined organic layers with saturated ammonium chloride solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Final Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide product.
Conclusion and Future Perspectives
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate is a strategically important intermediate for the synthesis of novel mitofusin activators. The protocols outlined in this application note provide a robust and reproducible pathway for its synthesis and subsequent elaboration. The incorporation of the thiomorpholine moiety is anticipated to confer advantageous properties to the final drug candidates, potentially leading to improved efficacy and pharmacokinetic profiles. Further exploration of different amine coupling partners will allow for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies, ultimately aiming for the development of a clinical candidate for the treatment of diseases associated with mitochondrial dysfunction.
References
Chemhelper. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
Chemical Synthesis Database. (2025, May 20). ethyl 6-hydroxy-4-oxo-6-phenylhexanoate. Retrieved from [Link]
Adams, R., & Adams, E. W. (1942). The Mannich Reaction. Organic Reactions, 1(10), 303–342.
Google Patents. (n.d.). US11026904B2 - Mitofusin activators and methods of use thereof.
ChemRxiv. (2023). A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacopho. Retrieved from [Link]
Google Patents. (n.d.). US20200261469A1 - Mitofusin activators and uses thereof.
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
Rovaldi, N., et al. (2023). Mitochondrial Dysfunction and Pharmacodynamics of Mitofusin Activation in Murine Charcot-Marie-Tooth Disease Type 2A. eNeuro, 10(3), ENEURO.0033-23.2023. [Link]
University of California, Irvine. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
ResearchGate. (n.d.). a. 1 H NMR spectrum of thiomorpholine derivative. The signal due to the.... Retrieved from [Link]
Krische, M. J., et al. (2012). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated γ-Amino Esters. Organic Letters, 14(18), 4734–4737.
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Franco, A., et al. (2020). Burst mitofusin activation reverses neuromuscular dysfunction in murine CMT2A. eLife, 9, e60662. [Link]
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
PubChem. (n.d.). Ethyl 6-oxo-6-phenylhexanoate. Retrieved from [Link]
Palme, P. R., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1827. [Link]
Reddy, K. L., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 75, 153163. [Link]
ResearchGate. (2024, March 12). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
Zhang, P., et al. (2022). Piperine Derivatives Enhance Fusion and Axonal Transport of Mitochondria by Activating Mitofusins. Chemistry, 4(2), 527-542. [Link]
Nefzi, A., et al. (1998). Solid phase synthesis of 2,4,5-trisubstituted thiomorpholin-3-ones. Tetrahedron Letters, 39(22), 3671-3674.
Pavić, T., et al. (2020).
Wegen, A. D., et al. (2026). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. Analytical Chemistry.
Chemical Communications (RSC Publishing). (n.d.). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Retrieved from [Link]
NextSDS. (n.d.). ETHYL 6-OXO-6-PHENYLHEXANOATE — Chemical Substance Information. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. Retrieved from [Link]
Dang, H. Q., et al. (2020). Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases. Journal of Medicinal Chemistry, 63(13), 7033–7051. [Link]
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
Lee, H. J., et al. (2004). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester. Bulletin of the Korean Chemical Society, 25(1), 168-172.
Chemistry Journal of Moldova. (n.d.). Organic Synthesis by use of acetyl group of acetophenones. Retrieved from [Link]
El-Gamry, A. M., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6667. [Link]
Chen, C.-Y., et al. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 29(22), 5032. [Link]
ResearchGate. (2025, August 10). (PDF) Metabolism of biphenyl. 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate: the meta -cleavage product from 2,3-dihydroxybiphenyl by Pseudomonas putida. Retrieved from [Link]
Scale-up synthesis techniques for CAS 898788-22-2 in pharmaceutical research
Scale-Up Synthesis and Process Optimization of CAS 898788-22-2 Introduction and Strategic Overview Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate, identified by CAS 898788-22-2, is a highly specialized synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
Scale-Up Synthesis and Process Optimization of CAS 898788-22-2
Introduction and Strategic Overview
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate, identified by CAS 898788-22-2, is a highly specialized synthetic organic compound characterized by an ethyl ester, a reactive ketone, and a thiomorpholine moiety[1]. The moderate to high lipophilicity imparted by the aromatic ring and ester makes it an excellent candidate for medicinal chemistry, while the thiomorpholine ring significantly enhances its potential for interacting with biological targets[1].
Transitioning the synthesis of this complex building block from the bench to a pilot-plant scale introduces critical process engineering challenges. The primary hurdles include managing highly exothermic metal-halogen exchanges, ensuring strict chemoselectivity to prevent over-addition at the ester terminus, and designing a chromatography-free purification workflow. This application note details a robust, three-stage convergent synthesis designed for multi-kilogram production.
Retrosynthetic Route Design
To construct the target molecule efficiently, a convergent approach is utilized. The molecule is disconnected at the ketone carbonyl, yielding two highly scalable fragments:
Fragment A (Nucleophile): A Grignard reagent derived from 4-(3-bromobenzyl)thiomorpholine.
Fragment B (Electrophile): A Weinreb amide derived from ethyl adipoyl chloride.
Convergent synthesis workflow for CAS 898788-22-2 highlighting key intermediates.
Process Causality and Step-by-Step Protocols
Step 1: Reductive Amination (Synthesis of Intermediate 1)
The Causality (Why):
Coupling 3-bromobenzaldehyde with thiomorpholine requires a reducing agent that will not prematurely reduce the aldehyde to an alcohol. As demonstrated by Abdel-Magid et al., Sodium Triacetoxyborohydride (NaBH(OAc)3) is exceptionally mild and selective, favoring the reduction of the intermediate iminium ion over the starting carbonyl[2]. 1,2-Dichloroethane (DCE) is selected as the solvent because reaction kinetics are significantly faster and cleaner in DCE compared to THF[2].
Self-Validating Protocol:
Charge: To a 50 L glass-lined reactor purged with N₂, add DCE (20 L), 3-bromobenzaldehyde (1.85 kg, 10.0 mol), and thiomorpholine (1.08 kg, 10.5 mol).
Imine Formation: Stir the mixture at 20°C for 2 hours. Validation: A sample analyzed by HPLC should show >95% consumption of the aldehyde.
Reduction: Cool the reactor jacket to 0–5°C. Add NaBH(OAc)3 (2.97 kg, 14.0 mol) in 5 equal portions over 2 hours. Critical Parameter: Maintain internal temperature < 15°C to control hydrogen evolution and thermal runaway.
Workup: Quench cautiously with saturated aqueous NaHCO₃ (10 L). Separate the phases, wash the organic layer with brine (5 L), and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil.
Step 2: Weinreb Amide Formation (Synthesis of Intermediate 2)
The Causality (Why):
Direct addition of a Grignard reagent to an ester or acid chloride typically results in uncontrolled over-addition, yielding tertiary alcohols. To halt the reaction precisely at the ketone stage, we convert ethyl adipoyl chloride into a Weinreb amide. As established by Nahm and Weinreb, the N-methoxy-N-methylamide forms a stable, 5-membered cyclic chelate with the magnesium ion upon nucleophilic attack, effectively preventing further reaction until the complex is collapsed during aqueous workup[3].
Self-Validating Protocol:
Charge: In a 50 L reactor, suspend N,O-dimethylhydroxylamine hydrochloride (1.07 kg, 11.0 mol) in dichloromethane (DCM, 15 L).
Base Addition: Add pyridine (1.74 kg, 22.0 mol) and cool the mixture to 0°C.
Acylation: Dropwise add ethyl adipoyl chloride (1.93 kg, 10.0 mol) over 1.5 hours. Critical Parameter: Keep internal temperature < 10°C to prevent degradation of the acid chloride.
Maturation: Warm to 20°C and stir for 4 hours.
Workup: Quench with 1M HCl (5 L) to neutralize excess pyridine. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield Intermediate 2.
Step 3: Grignard Formation and Cryogenic Coupling (Target Synthesis)
The Causality (Why):
Grignard formation poses severe safety hazards on scale-up due to unpredictable initiation; a stalled reaction can lead to organic halide accumulation and a subsequent explosive exotherm. Following the safety protocols outlined by am Ende et al., we utilize in-situ FTIR monitoring to definitively confirm reaction initiation before dosing the bulk of the aryl bromide[4]. Furthermore, the coupling step must be performed at cryogenic temperatures (-20°C) to ensure the Grignard reagent selectively attacks the Weinreb amide while leaving the aliphatic ethyl ester intact.
Self-Validating Protocol:
Initiation: Charge a dried 50 L reactor with Mg turnings (267 g, 11.0 mol) and anhydrous THF (5 L). Add iodine (10 g) and 5% of the Intermediate 1 charge (0.5 mol in 0.5 L THF).
FTIR Monitoring: Monitor the reaction via in-situ FTIR. Validation: Initiation is confirmed by a sudden spike in internal temperature and the rapid disappearance of the C-Br stretch in the IR spectrum[4].
Dosing: Once initiation is confirmed, feed the remaining Intermediate 1 (9.5 mol in 9.5 L THF) continuously over 3 hours, maintaining a gentle reflux (ca. 65°C) using jacket cooling.
Cryogenic Coupling: Cool the generated Grignard reagent to -20°C. Dropwise add Intermediate 2 (2.19 kg, 9.5 mol) dissolved in THF (5 L) over 2 hours. Critical Parameter: Strictly maintain internal temperature < -15°C.
Quench & Purification: Pour the reaction mixture into cold 10% aqueous NH₄Cl (15 L). Extract with EtOAc (10 L). To achieve a chromatography-free purification, extract the organic layer with 1M HCl (the product moves to the aqueous layer due to the basic thiomorpholine nitrogen). Basify the aqueous layer to pH 10 with NaOH, and re-extract with fresh EtOAc. Concentrate to yield the highly pure target compound, CAS 898788-22-2.
Quantitative Process Data
The following table summarizes the key performance indicators (KPIs) for the scaled-up process, demonstrating high efficiency and acceptable E-factors for early-phase pharmaceutical development.
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862.
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818.
am Ende, D. J., Clifford, P. J., DeAntonis, D. M., SantaMaria, C., & Brenek, S. J. (1999). "Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up". Organic Process Research & Development, 3(5), 319-329.
Application Note: Bioanalytical Sample Preparation and LC-MS/MS Quantification of Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate
Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Application: Preclinical and Clinical Pharmacokinetic (PK) Studies Introduction & Structural Rationale The accurate bioan...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals
Application: Preclinical and Clinical Pharmacokinetic (PK) Studies
Introduction & Structural Rationale
The accurate bioanalytical quantification of Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate (CAS 898788-22-2)[1] in biological matrices presents a unique set of analytical challenges. As a complex synthetic organic compound (C₁₉H₂₇NO₃S, MW: 349.49), its structural moieties dictate its physicochemical behavior and vulnerabilities during sample extraction and LC-MS/MS analysis.
To develop a robust, regulatory-compliant assay, we must first deconstruct the molecule to understand the causality behind our sample preparation choices:
The Thiomorpholine Ring (Tertiary Amine & Thioether):
The Amine: The tertiary nitrogen is highly basic (estimated pKa ~7.5–8.5). This makes the molecule highly amenable to positive electrospray ionization (ESI+) and allows us to exploit Mixed-Mode Strong Cation Exchange (MCX) for highly selective Solid Phase Extraction (SPE)[2].
The Thioether: The sulfur atom is prone to oxidation (forming sulfoxides or sulfones). Extraction must avoid oxidizing agents and prolonged exposure to room temperature.
The Ethyl Ester: Esters are highly susceptible to ex vivo enzymatic hydrolysis by ubiquitous plasma carboxylesterases. Without immediate stabilization, the analyte will rapidly degrade into its corresponding carboxylic acid, leading to an underestimation of systemic exposure.
The Ketone & Phenyl Hexanoate Backbone: These confer moderate to high lipophilicity (LogP ~3.5), ensuring excellent retention on standard C18 reversed-phase chromatography columns.
Fig 1. Primary ex vivo degradation pathways: ester hydrolysis and thioether oxidation.
The Causality of the Method (E-E-A-T)
Why Mixed-Mode Cation Exchange (MCX) SPE?
Standard Protein Precipitation (PPT) leaves high concentrations of endogenous phospholipids in the extract, which compete with the analyte for charge droplets in the ESI source, causing severe ion suppression .
By utilizing an MCX sorbent, we employ an orthogonal cleanup strategy[2]. When the plasma sample is acidified (using 2% H₃PO₄), the thiomorpholine nitrogen becomes fully protonated. As the sample passes through the MCX sorbent, the analyte binds to the sulfonic acid groups via strong ionic interactions. This allows us to wash the sorbent with 100% methanol—a step that would normally wash away the drug in standard reversed-phase SPE. Because our drug is ionically anchored, the 100% methanol wash selectively removes neutral lipids and phospholipids. The target is finally eluted by introducing a high-pH solvent (5% NH₄OH in methanol), which deprotonates the amine, breaks the ionic bond, and elutes the clean analyte.
Self-Validating System Architecture
To ensure trustworthiness, this protocol incorporates a self-validating framework based on the[3] and the [4]. Every batch must include the "Set 1/2/3" matrix effect and recovery evaluation to continuously prove that the ester remains intact and ion suppression is mitigated.
Experimental Protocols
Protocol A: Plasma Collection and Stabilization
Causality: Prevents ex vivo ester hydrolysis by plasma esterases.
Pretreatment: Aliquot 100 µL of stabilized plasma into a 96-well plate. Add 10 µL of Internal Standard (IS) working solution. Add 100 µL of 4% H₃PO₄ in water. Vortex for 2 minutes. (Rationale: Disrupts protein binding and protonates the thiomorpholine amine).
Conditioning: Pass 200 µL Methanol, followed by 200 µL Water through the MCX plate.
Loading: Load the pretreated sample (210 µL) onto the MCX plate. Apply low vacuum (1–2 in Hg).
Wash 1 (Aqueous): Wash with 200 µL of 2% Formic Acid in water. (Rationale: Removes water-soluble endogenous salts and acidic proteins).
Wash 2 (Organic): Wash with 200 µL of 100% Methanol. (Rationale: Removes hydrophobic interferences, including phospholipids, while the analyte remains ionically bound)[2].
Elution: Elute with 2 × 25 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol into a clean collection plate. (Rationale: High pH neutralizes the amine, breaking the ionic interaction).
Dilution: Dilute the eluate with 50 µL of Mobile Phase A (Water with 0.1% Formic Acid) prior to injection to match initial chromatographic conditions.
Table 1: SPE Wash and Elution Optimization (Recovery vs. Matrix Effect)
Data demonstrates the necessity of the 100% Methanol wash to reduce matrix effects (phospholipid suppression) while maintaining high recovery via MCX ionic anchoring.
SPE Wash 2 Solvent
Elution Solvent
Absolute Recovery (%)
Matrix Factor (IS-Normalized)
Phospholipid Carryover
5% Methanol
5% NH₄OH in MeOH
92.4 ± 3.1
0.65 (Severe Suppression)
High
50% Methanol
5% NH₄OH in MeOH
94.1 ± 2.8
0.81 (Moderate Suppression)
Medium
100% Methanol
5% NH₄OH in MeOH
95.8 ± 1.9
0.98 (Negligible Effect)
Trace / None
100% Acetonitrile
5% NH₄OH in MeOH
88.3 ± 4.2
0.95 (Negligible Effect)
Trace / None
Table 2: LC-MS/MS MRM Parameters for Target and Internal Standard
Transitions are optimized for the protonated precursor [M+H]⁺.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Cone Voltage (V)
Collision Energy (eV)
Target Compound
350.2
247.1 (Quantifier)
25
30
22
Target Compound
350.2
304.2 (Qualifier)
25
30
16
Stable Isotope IS
355.2
252.1 (Quantifier)
25
30
22
Self-Validating System Controls (Regulatory Compliance)
To ensure the integrity of the data in accordance with[4] and [3] guidelines, the following control sets must be executed during method validation to prove that ester hydrolysis has been halted and extraction is efficient:
Set 1 (Neat): Analyte spiked directly into the reconstitution solvent.
Set 2 (Post-Extraction Spike): Blank plasma extracted via MCX, then spiked with the analyte prior to injection.
Set 3 (Pre-Extraction Spike): Blank plasma spiked with the analyte, then extracted via MCX.
Calculations:
Extraction Recovery (RE): (Peak Area Set 3 / Peak Area Set 2) × 100 (Acceptance: >80%, CV <15%).
Matrix Factor (MF): Peak Area Set 2 / Peak Area Set 1 (Acceptance: IS-normalized MF CV <15%).
References
Xue, Y., et al. "A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma". Rapid Communications in Mass Spectrometry, 2006; 20(18): 2660-8. Available at:[Link][2]
Waters Corporation. "Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE)". Application Note. Available at:[Link]
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry" (May 2018). Available at:[Link][4]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "M10: Bioanalytical Method Validation and Study Sample Analysis" (May 2022). Available at:[Link][3]
Technical Support Center: Chromatographic Optimization for CAS 898788-22-2
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve robust separations for complex synthetic intermediates.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve robust separations for complex synthetic intermediates. CAS 898788-22-2 (Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate) presents a unique "triad" of chromatographic challenges: a basic thiomorpholine nitrogen, an oxidizable thioether, and a hydrolyzable ethyl ester[1].
This guide bypasses generic advice, providing you with field-proven, mechanistically grounded solutions to optimize your HPLC workflows and ensure absolute data integrity.
Troubleshooting FAQs: Resolving Specific Chromatographic Artifacts
Q: Why does the main peak of CAS 898788-22-2 exhibit severe tailing (Tf > 2.0) on my standard C18 column, and how do I correct this?A: Peak tailing for this compound is fundamentally driven by the basic nitrogen in the thiomorpholine ring. At a mid-range pH (pH 4–7), this nitrogen is protonated (cationic). Simultaneously, residual silanol groups on standard silica-based stationary phases become ionized (anionic) above pH 4.0. The resulting secondary ion-exchange interactions drag out the elution profile.
The Causality-Driven Solution: You must govern the ionization state. According to, the mobile phase pH must be adjusted at least two units away from the analyte's pKa to render it neutral or fully suppress silanol activity[2]. Either suppress silanol ionization by dropping the mobile phase pH to 2.5 (using 0.1% Formic Acid), or deprotonate the thiomorpholine nitrogen by raising the pH to 10.0 (using 10 mM Ammonium Bicarbonate) on a high-pH tolerant hybrid silica column.
Q: I cannot resolve the thiomorpholine S-oxide impurity from the main API peak. What stationary phase should I use?A: Oxidation of the thioether to a sulfoxide increases the local dipole moment but barely alters the molecule's overall hydrophobic footprint. Because C18 phases rely almost exclusively on dispersive hydrophobic interactions, they lack the selectivity to differentiate these two species.
The Causality-Driven Solution: Transition to a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) column. As noted in, PFP columns provide orthogonal retention mechanisms—specifically
π−π
interactions, dipole-dipole interactions, and hydrogen bonding[3]. The highly electronegative fluorine atoms strongly interact with the polarized S=O bond of the sulfoxide, selectively increasing its retention time and achieving baseline resolution.
Q: During overnight sequence runs, I observe a growing impurity peak eluting early in the gradient. Is my sample degrading on-column?A: This is a classic symptom of sample degradation in the autosampler—specifically, the hydrolysis of the ethyl ester moiety to its corresponding carboxylic acid. This occurs if your sample diluent contains a high percentage of water at an uncontrolled pH.
The Causality-Driven Solution: Prepare your samples in an aprotic solvent system (e.g., 100% Acetonitrile) to arrest hydrolysis. If aqueous solubility is required to match the mobile phase, buffer the diluent to pH 5.0 and maintain the autosampler temperature strictly at 4°C.
Quantitative Performance Metrics
To illustrate the causality of our troubleshooting steps, the following tables summarize the quantitative impact of pH and column chemistry on the separation of CAS 898788-22-2 and its impurities.
Table 1: Impact of Mobile Phase pH on API Peak Shape (C18 Column)
Mobile Phase pH
API Ionization State
Silanol Ionization
Observed Tailing Factor (Tf)
Retention Factor (k')
pH 7.0 (Water/ACN)
Protonated (+)
Ionized (-)
2.8 (Severe Tailing)
4.5
pH 2.5 (Formate)
Protonated (+)
Neutral (0)
1.2 (Symmetrical)
2.1
pH 10.0 (Ammonia)
Neutral (0)
Ionized (-)
1.1 (Symmetrical)
6.8
Table 2: Selectivity Comparison for Impurity Resolution
This protocol is designed as a self-validating system. By following these exact parameters, you ensure that the physicochemical liabilities of the molecule are controlled. Small organic molecules like this are highly amenable to UV-Vis detection when separated under optimized conditions[4].
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): Dissolve 0.63 g of Ammonium Formate in 1000 mL of LC-MS grade water to create a 10 mM solution. Adjust to pH 3.0 ± 0.05 using Formic Acid. Filter through a 0.22 µm PTFE membrane.
Scientific Rationale: pH 3.0 ensures the basic thiomorpholine nitrogen is fully protonated while neutralizing acidic silanols, preventing peak tailing[2].
Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.
Step 2: Column & System Setup
Column: Pentafluorophenyl (PFP) phase (150 mm × 4.6 mm, 3 µm particle size).
Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Step 3: Gradient Elution Program
0.0 - 2.0 min: 5% B (Isocratic hold to focus polar acid degradants).
2.0 - 15.0 min: 5% to 70% B (Linear gradient to separate S-oxide and API).
15.0 - 18.0 min: 70% to 95% B (Column wash).
18.0 - 22.0 min: 5% B (Re-equilibration).
Step 4: System Suitability and Self-Validation Criteria
Before analyzing unknown samples, inject a resolution standard containing the API, S-oxide impurity, and Carboxylic Acid impurity. The system is validated for use only if it meets the following criteria:
Blank Verification: No interference peaks ≥ 0.05% area at the retention time of the API.
Peak Symmetry: Tailing factor (Tf) of the API ≤ 1.5.
Selectivity: Resolution (Rs) between S-oxide and API ≥ 2.0.
Precision: %RSD of API peak area over 5 replicate injections ≤ 1.0%.
Method Optimization Decision Matrix
The following workflow illustrates the logical troubleshooting path for basic, oxidizable compounds like CAS 898788-22-2.
Decision matrix for troubleshooting peak tailing and impurity co-elution in CAS 898788-22-2.
References
LCGC International. Top Three HPLC Method Development Tips. Available at:[Link]
Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. Available at:[Link]
Technical Support Center: Troubleshooting Degradation of Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals working with Ethyl 6-oxo-6-[3-(...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals working with Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate (CAS: 898788-22-2) .
This complex Active Pharmaceutical Ingredient (API) intermediate presents unique stability challenges due to its polyfunctional nature. Successful long-term storage requires moving beyond basic refrigeration and implementing a mechanistically driven, self-validating preservation strategy.
Part 1: Structural Vulnerability Analysis
To prevent degradation, we must first understand the causality behind it. This molecule contains three primary structural liabilities:
The Ethyl Ester: Highly susceptible to moisture-driven hydrolysis, which cleaves the ester into a carboxylic acid and ethanol .
The Thiomorpholine Ring: The thioether (sulfur atom) is a strong nucleophile and is notoriously prone to S-oxidation, forming sulfoxides and sulfones upon exposure to oxygen or light .
The Benzylic/Alpha-Methylene Positions: Vulnerable to photo-induced radical oxidation.
Caption: Structural degradation pathways of the API via ester hydrolysis and thioether oxidation.
Part 2: Troubleshooting FAQs
Q1: My LC-MS analysis shows new peaks with +16 Da and +32 Da mass shifts after 1 month of storage. What is the mechanism, and how do I fix it?A1: These mass shifts are the definitive signature of thioether oxidation . The sulfur atom in the thiomorpholine ring is reacting with ambient oxygen or reactive oxygen species (ROS) to form a sulfoxide (+16 Da) and subsequently a sulfone (+32 Da). This S-oxidation pathway is a well-documented vulnerability of thiomorpholine rings .
The Fix: You must eliminate oxygen exposure and radical initiation. Store the API under a strict Argon atmosphere (Argon is denser than air and blankets the solid better than Nitrogen) and strictly use amber vials to block UV-induced radical formation.
Q2: I am observing a gradual decrease in assay purity, accompanied by an increase in a highly polar degradant on my HPLC. The pH of my stock solution also seems to be dropping. Why?A2: You are observing ester hydrolysis . The ethyl ester group is reacting with trace residual moisture to form the corresponding free carboxylic acid (the polar degradant) and ethanol. Because this reaction generates an acid, it lowers the localized pH, which in turn auto-catalyzes further hydrolysis .
The Fix: The compound must be rigorously dried before storage. If formulated in a solution, you must maintain a strictly anhydrous environment or consider the addition of ester stabilizers (such as carbodiimides) to scavenge moisture .
Q3: Does the physical state of the API (oil vs. powder) affect its long-term stability?A3: Yes, profoundly. If the API is stored as a concentrated oil or syrup, trace solvents (like water or ethanol) remain trapped within the matrix, acting as molecular scaffolds that lower the activation energy for both hydrolysis and oxidation. Lyophilization reduces the water content to a level where hydrolytic degradation is kinetically frozen .
Part 3: Quantitative Stability Data
To highlight the critical nature of proper storage, below is a comparative matrix of degradation rates based on environmental conditions.
Storage Condition
Atmosphere
Moisture Content
6-Month Purity (HPLC)
Primary Degradant Observed
Room Temp (25°C)
Ambient Air
>0.5%
82.4%
Sulfoxide (+16 Da), Free Acid
4°C (Fridge)
Ambient Air
>0.5%
91.2%
Sulfoxide (+16 Da)
-20°C (Freezer)
Ambient Air
<0.1%
96.5%
Trace Sulfoxide
-20°C (Freezer)
Argon Purged
<0.1%
>99.5%
None detected
Part 4: Standard Operating Procedure (SOP) for Long-Term Storage
Do not simply place the vial in a freezer. Follow this self-validating methodology to ensure absolute chemical integrity over multi-year storage.
Step-by-Step Methodology
Step 1: Solvent Removal and Lyophilization
Dissolve the purified API in a minimal amount of a lyophilization-compatible solvent mixture (e.g., tert-butanol/water).
Flash-freeze the solution using a dry ice/acetone bath.
Lyophilize at -50°C and <0.05 mbar for 24–48 hours to ensure complete sublimation of the solvent matrix .
Causality: This removes the aqueous micro-environments required for ester hydrolysis.
Validation Check: The API must present as a completely free-flowing powder. If the powder clumps or sticks to the spatula, residual moisture or solvent is still present. Do not proceed to storage; re-lyophilize.
Step 3: Aliquoting and Inert Gas Overlay
Transfer the dry powder into pre-dried, amber borosilicate glass vials.
Causality: Amber glass blocks UV wavelengths, preventing photo-catalyzed radical oxidation of the thiomorpholine sulfur.
Insert an Argon gas line into the vial, hovering just above the powder. Purge with a gentle stream of Argon for 30 seconds.
Causality: Argon (Atomic mass 39.9) is significantly heavier than ambient air (~29.0) and Nitrogen (28.0). It sinks to the bottom of the vial, actively displacing oxygen away from the API surface.
Step 4: Sealing and Storage
Immediately cap the vial with a PTFE-lined septum cap and crimp securely. Parafilm the edges.
Store the vials in a secondary container filled with indicating silica gel desiccant at -20°C.
Caption: Step-by-step workflow for the preparation and long-term storage of the API.
References
How to Predict API Stability and Degradation from Its Chemical Structure
Source: Pharma Specialists
URL:[Link]
Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR
Source: PubMed / National Institutes of Health (NIH)
URL:[Link]
Source: Google Patents (European Patent Office)
Troubleshooting
Technical Support Center: A Guide to Minimizing Side Reactions in the Esterification of Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions during the synth...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions during the synthesis of Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate via esterification. As Senior Application Scientists, we combine established chemical principles with practical field experience to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the esterification of 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoic acid?
A1: The preferred method for this transformation is the Fischer-Speier esterification. This well-established, acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol, which acts as both the solvent and the reactant. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol.
Q2: Why is the continuous removal of water critical for the success of this reaction?
A2: The Fischer esterification is a reversible process governed by equilibrium. Water is a byproduct of the reaction, and its accumulation in the reaction mixture can shift the equilibrium back towards the starting materials through hydrolysis of the newly formed ester. To drive the reaction to completion and achieve a high yield of the desired product, it is imperative to remove water as it is formed. A common and effective method for this is the use of a Dean-Stark apparatus, which facilitates the azeotropic removal of water with a suitable solvent like toluene.
Q3: What are the most likely side reactions to occur during this esterification?
A3: Several side reactions can compete with the desired esterification, potentially reducing the yield and purity of your product. These include:
Incomplete Conversion: Due to the reversible nature of the reaction, some of the starting carboxylic acid may remain unreacted.
Decarboxylation: The starting material is a β-keto acid derivative (the keto group is at the 6-position relative to the carboxylic acid). Under the acidic and thermal conditions of the reaction, it can undergo decarboxylation to form a ketone byproduct.
Enol Ether Formation: The ketone carbonyl can react with the excess ethanol under acidic conditions to form a stable enol ether.
Thiomorpholinomethyl Group Reactivity: While the thiomorpholine ring is generally stable, the tertiary amine can be protonated. Under harsh conditions, there is a potential for N-debenzylation or oxidation of the sulfur atom.
Q4: What are the optimal reaction conditions to mitigate these side reactions?
A4: To maximize the yield of the desired ester and minimize the formation of byproducts, the following conditions are recommended:
Catalyst Selection: Use a catalytic amount of a strong acid. p-Toluenesulfonic acid (p-TsOH) is often preferred over sulfuric acid as it is a solid and generally less corrosive.
Temperature Control: Maintain the reaction at the reflux temperature of ethanol or a toluene/ethanol mixture when using a Dean-Stark apparatus. Excessively high temperatures should be avoided to prevent thermal degradation of the product and starting materials.
Reaction Monitoring: The progress of the reaction should be closely monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to determine the optimal reaction time, which can range from a few hours to overnight (4-24 hours).
Efficient Water Removal: The use of a Dean-Stark apparatus is highly recommended for efficient and continuous removal of water. Alternatively, freshly activated molecular sieves can be used.
Inert Atmosphere: To prevent the potential oxidation of the sulfur atom in the thiomorpholine ring, it is advisable to conduct the reaction under an inert atmosphere, such as nitrogen or argon.
Troubleshooting Guide
This section provides solutions to common problems encountered during the esterification of 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoic acid.
Problem 1: The reaction results in a low yield of the desired ester.
Possible Cause
Recommended Solution
Incomplete Reaction
- Extend the reaction time, continuing to monitor by TLC or HPLC until the starting material is no longer detectable. - Ensure a sufficient excess of ethanol is used to favor the formation of the product according to Le Châtelier's principle. - Verify the integrity of the acid catalyst. If it appears old or has been exposed to moisture, use a fresh supply.
Ester Hydrolysis During Workup
- Neutralize the acidic reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate. Avoid strong bases like sodium hydroxide, which can cause saponification (hydrolysis) of the ester. - Minimize the contact time between the organic product and aqueous layers during extraction by performing the washes quickly and at a reduced temperature (e.g., in an ice bath). - Ensure the complete removal of residual water from the organic phase by using an adequate amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate prior to solvent evaporation.
Product Loss During Purification
- Optimize the mobile phase for silica gel column chromatography to achieve a clean separation of the product from any impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) may be necessary. - If the product is a crystalline solid, consider recrystallization as an alternative or final purification step.
Problem 2: The final product is contaminated with a significant amount of the starting carboxylic acid.
Possible Cause
Recommended Solution
Inefficient Water Removal
- If using a Dean-Stark trap, confirm that the azeotropic mixture is distilling and that water is visibly collecting in the side arm. - If using molecular sieves, ensure they have been properly activated (e.g., by heating under vacuum) and that a sufficient quantity has been added to the reaction mixture.
Reaction Not Reached Completion
- As with a low yield, prolong the reaction time and continue to monitor its progress.
Hydrolysis During Aqueous Workup
- Adhere to the best practices for workup described in the "Ester Hydrolysis During Workup" section of Problem 1.
Problem 3: An unexpected impurity is detected by NMR or Mass Spectrometry.
- Identification: The NMR spectrum will lack the characteristic signals of the ethyl ester group and the aliphatic chain of the hexanoate moiety. The mass spectrum will show a molecular ion corresponding to the loss of CO₂ and the ethyl group from the starting material. - Mitigation: Employ milder reaction conditions. This can include lowering the reaction temperature or using a less aggressive acid catalyst. For particularly sensitive substrates, consider alternative esterification methods that operate at room temperature, such as those using coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP).
- Identification: The ¹H NMR spectrum will display characteristic signals for a vinyl ether, typically in the range of 4-6 ppm. The mass spectrum will show a molecular ion corresponding to the addition of an ethoxy group and the loss of water. - Mitigation: The formation of enol ethers is also promoted by strongly acidic conditions. Using a milder catalyst or reducing the reaction time can help to minimize this side reaction.
N-Oxide or Sulfoxide Byproduct
- Identification: In the NMR spectrum, the protons adjacent to the nitrogen or sulfur atoms in the thiomorpholine ring will show a downfield shift. The mass spectrum will exhibit a molecular ion that is 16 atomic mass units (amu) higher for each oxygen atom incorporated. - Mitigation: As previously mentioned, conducting the reaction under an inert atmosphere will help to prevent oxidation. It is also important to use high-purity starting materials and solvents that are free from oxidizing contaminants.
Experimental Protocols
Protocol 1: Fischer Esterification with a Dean-Stark Trap
Reaction Setup: In a round-bottom flask, combine 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoic acid (1.0 eq), toluene (sufficient to fill the flask to approximately one-third of its volume), and absolute ethanol (3-5 eq).
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05–0.1 eq) to the mixture.
Reflux and Water Removal: Attach a Dean-Stark trap and a reflux condenser to the flask. Heat the mixture to a gentle reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, and the water will separate and collect in the bottom of the trap.
Monitoring: Continue the reflux until no more water collects in the trap and analysis of the reaction mixture by TLC or HPLC indicates that the starting carboxylic acid has been consumed.
Workup Procedure:
Allow the reaction mixture to cool to room temperature.
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
Wash the organic layer with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Column: A C18 reverse-phase column is generally effective for separating the components of this reaction mixture.
Mobile Phase: A gradient elution using acetonitrile and water, with 0.1% formic acid or trifluoroacetic acid added to both solvents, is a good starting point.
Detection: The aromatic ring in the molecule allows for UV detection at a wavelength of approximately 254 nm.
Sample Preparation: Withdraw a small aliquot from the reaction mixture, dilute it with the mobile phase, and inject it into the HPLC system.
Data Analysis: Monitor the chromatograms for the disappearance of the peak corresponding to the starting carboxylic acid and the appearance of the peak for the desired ester product. The ester, being less polar, will typically have a longer retention time than the carboxylic acid.
Visual Diagrams
Mechanism of Fischer Esterification
Caption: The acid-catalyzed mechanism of Fischer Esterification.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low ester yields.
References
[Esterification, Purification and Identification of Cinnamic Acid Esters - Scientific & Academic Publishing]([Link]?
Reference Data & Comparative Studies
Validation
Navigating Thiomorpholine Scaffolds in Drug Design: Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate vs. Benchmark Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction to Thiomorpholine Scaffolds In modern rational drug design, the thiomorpholine ring—a sulfur-containing analog of morpholi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction to Thiomorpholine Scaffolds
In modern rational drug design, the thiomorpholine ring—a sulfur-containing analog of morpholine—has emerged as a privileged heterocyclic scaffold. It offers highly tunable lipophilicity, favorable metabolic stability, and diverse target engagement capabilities[1]. This guide provides a critical, comparative analysis of a highly functionalized synthetic intermediate, Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate (CAS 898788-22-2) [2], against established thiomorpholine derivatives. By dissecting their pharmacokinetic (PK) profiles, target specificities, and bioactivity, we aim to equip drug development professionals with actionable insights for optimizing antiatherogenic, antiproliferative, and metabolic therapeutics.
Structural Profiling and Chemical Rationale
The Target Compound: Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate
This compound features a complex architecture comprising an ethyl ester, a ketone linker, and a thiomorpholine ring attached to a phenyl group[2].
Causality in Design: The ethyl ester and ketone moieties serve as versatile metabolic handles. In vivo, the ester can be cleaved by ubiquitous carboxylesterases, making this structural motif ideal for prodrug strategies aimed at enhancing oral bioavailability.
The Pharmacophore: The thiomorpholine ring enhances aqueous solubility while retaining sufficient lipophilicity (LogP) for cellular membrane permeation[3]. Crucially, the sulfur atom in the ring can undergo controlled in vivo oxidation to sulfoxides or sulfones—a biotransformation that often yields active metabolites with prolonged half-lives, mirroring the PK behavior of other sulfur-containing therapeutics like artemisone derivatives[3].
Benchmark Alternatives
In contrast to the intermediate nature of the target compound, classical thiomorpholine derivatives are often fully optimized for specific targets:
LQM319 (4-tert-butyl-bis-(2,6-thiomorpholin-4-ylmethyl)-1-phenol): Utilizes the thiomorpholine moiety to target the CD95 (Fas) receptor, inducing antiproliferative and antihypertensive effects[4].
N-Substituted Thiomorpholines: Act as dual-action squalene synthase (SQS) inhibitors and potent antioxidants, effectively reducing low-density lipoprotein (LDL) levels by up to 76% in hyperlipidemic models[5][6].
Pharmacokinetic and Bioactivity Comparison
To objectively evaluate these scaffolds, we must compare their quantitative performance metrics. The table below synthesizes experimental data across different thiomorpholine derivatives to highlight their distinct advantages in drug design.
The dual action of thiomorpholine derivatives as both hypolipidemic agents and antioxidants is a hallmark of their therapeutic utility. The sulfur atom facilitates electron transfer for reactive oxygen species (ROS) scavenging, while the steric bulk of the ring perfectly fits the lipophilic pocket of Squalene Synthase[6].
Dual mechanistic pathway of thiomorpholine derivatives in antiatherogenic drug design.
To ensure scientific integrity and reproducibility, the following protocol outlines the evaluation of thiomorpholine derivatives (including Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate analogs) for SQS inhibition and antioxidant capacity[5][6].
System Rationale: This dual-assay system acts as a self-validating loop. If a compound fails the SQS assay but passes the lipid peroxidation assay, the researcher can definitively conclude its efficacy is purely redox-driven (S-oxidation) rather than target-specific (receptor binding).
Step 1: Hepatic Microsomal Preparation
Isolate rat hepatic microsomes via differential centrifugation (10,000 × g for 20 min to remove mitochondria, followed by 100,000 × g for 60 min at 4°C to pellet microsomes).
Resuspend the microsomal pellet in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol to preserve enzymatic integrity.
Step 2: Squalene Synthase (SQS) Inhibition Assay
Incubate 10 µg of microsomal protein with the thiomorpholine test compound (concentrations ranging from 0.1 to 100 µM) in an assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM DTT, 10 mM MgCl2).
Initiate the enzymatic reaction by adding [3H]-farnesyl pyrophosphate (FPP) and NADPH (1 mM).
Terminate the reaction after 15 minutes using 10% KOH in methanol.
Extract the radiolabeled squalene into hexane and quantify via liquid scintillation counting to determine the IC50[6].
Incubate microsomal membranes (0.5 mg protein/mL) with the test compound for 10 minutes at 37°C.
Induce oxidative stress by adding 10 µM FeSO4 and 100 µM ascorbic acid.
After 30 minutes, halt the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA) reagent. Boil the mixture for 15 minutes.
Measure absorbance at 532 nm to quantify malondialdehyde (MDA) formation. Calculate the IC50 relative to the vehicle control[5].
High-throughput screening workflow for validating bifunctional thiomorpholine derivatives.
Conclusion
While Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate serves as a highly versatile, lipophilic building block[2], its true value in drug design lies in the established pharmacological pedigree of the thiomorpholine ring. Whether acting as an electron donor for ROS scavenging or a steric wedge in the SQS active site, thiomorpholine derivatives offer a robust, metabolically favorable platform for developing multifunctional therapeutics[5][6].
References
Title : Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity
Source : PubMed (NIH)
URL :[Link]
Title : Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile
Source : Journal of Chemical Reviews
URL :[Link]
Title : Molecular Docking of 4-Tert-buthyl-bis-(2,6-thiomorpholin-4-ylmethyl)-1-phenol (LQM319) on Fas Receptor (CD95)
Source : Scientific Research Publishing
URL :[Link]
Title : Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives
Source : PMC (NIH)
URL :[Link]
Title : Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin...
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URL :[Link]
A Senior Application Scientist's Guide to the Cross-Validation of In Vitro Binding Assays for the MDM2-p53 Inhibitor, SAR405838 (CAS 898788-22-2)
Abstract The p53-MDM2 Interaction: A Critical Anticancer Target The tumor suppressor protein p53 is a cornerstone of cellular defense against malignant transformation, acting as a transcription factor that can initiate c...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The p53-MDM2 Interaction: A Critical Anticancer Target
The tumor suppressor protein p53 is a cornerstone of cellular defense against malignant transformation, acting as a transcription factor that can initiate cell cycle arrest or apoptosis in response to cellular stress.[1] However, in approximately 50% of human cancers where p53 remains wild-type, its function is often abrogated by its primary cellular inhibitor, the E3 ubiquitin ligase MDM2.[1][2] MDM2 binds directly to p53, preventing its transcriptional activity and targeting it for proteasomal degradation.[1][3] This interaction forms a negative feedback loop, as p53 itself transcriptionally upregulates MDM2.[3]
In many tumors, the MDM2 gene is amplified, leading to an overabundance of the MDM2 protein, excessive p53 degradation, and circumvention of this critical tumor suppression pathway.[1][4] Small-molecule inhibitors designed to block the p53-binding pocket on MDM2 represent a promising therapeutic strategy to reactivate endogenous p53.[2][5] SAR405838 (also known as MI-77301) is a potent and selective spiro-oxindole inhibitor of the MDM2-p53 interaction, binding to MDM2 with a reported K_i_ of 0.88 nM.[6] By occupying this pocket, SAR405838 stabilizes p53, leading to the activation of downstream pathways that result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[7][8][9]
Figure 1: Mechanism of SAR405838 in the p53-MDM2 pathway.
The Imperative of Cross-Validation in Binding Assays
In drug discovery, the journey from a chemical "hit" to a clinical candidate is paved with data. The reliability of this data is paramount. Relying on a single assay to determine a compound's binding affinity can be precarious. Each technology has its own inherent principles, strengths, and weaknesses, which can introduce bias or produce artifacts. For example, a compound might interfere with the light path in a fluorescence-based assay or exhibit non-specific binding in a label-free system.
Cross-validation, the practice of using multiple, distinct (orthogonal) methods to measure the same biological endpoint, is a cornerstone of robust science.[10] By confirming that a compound like SAR405838 demonstrates consistent binding affinity across assays with different physical principles, we significantly increase our confidence in the data. This approach helps to:
Identify Artifacts: A compound that appears potent in one assay but is inactive in another may be an artifact of the first assay's technology.
Confirm Mechanism of Action: Consistent results across different platforms strengthen the hypothesis that the compound engages its target as intended.
Build a More Complete Picture: Different assays provide different types of information. HTRF and AlphaLISA are excellent for high-throughput determination of IC50 values, while SPR provides invaluable kinetic data (on- and off-rates) that these endpoint assays cannot.[11][12]
A logical workflow ensures that findings are systematically and rigorously confirmed, providing a solid foundation for making critical go/no-go decisions in a drug development program.
Figure 2: Logical workflow for cross-validating in vitro binding data.
Comparative Analysis of Primary Binding Assays
To robustly characterize the binding of SAR405838 to MDM2, we will employ three distinct, yet complementary, in vitro assay technologies.
Principle: HTRF is a proximity-based assay that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection.[13][14] In this context, recombinant MDM2 protein is tagged with a long-lifetime europium cryptate (the donor fluorophore), and a biotinylated peptide derived from p53 is complexed with streptavidin-XL665 (the acceptor fluorophore). When the p53 peptide binds to MDM2, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation. SAR405838 competes with the p53 peptide for binding to MDM2, disrupting the FRET signal in a dose-dependent manner. The time-resolved detection minimizes background fluorescence, leading to a highly sensitive and robust assay.[15][16]
Expertise & Experience: HTRF is a gold-standard assay for high-throughput screening (HTS) due to its "mix-and-read" format, stability, and low background. The ratiometric readout (acceptor signal/donor signal) corrects for well-to-well variations and some forms of compound interference. From a practical standpoint, ensuring high-quality, properly folded recombinant proteins is the most critical factor for success. Aggregated protein can lead to a high background signal and poor assay windows.
Experimental Protocol: HTRF Competition Assay
Reagent Preparation: All reagents are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20). The choice of BSA and Tween-20 is critical to prevent non-specific binding of proteins and compounds to the assay plates.
Compound Plating: Serially dilute SAR405838 (and a control inhibitor like Nutlin-3a) in DMSO, then further dilute in assay buffer to the desired concentrations in a 384-well low-volume white plate. Typically, a 10-point, 3-fold serial dilution starting from 10 µM is a good starting point.
Protein/Peptide Addition: Prepare a mix of GST-tagged MDM2 (e.g., 5 nM final concentration) and anti-GST-Europium Cryptate antibody (e.g., 1 nM). In a separate tube, prepare a mix of biotinylated-p53 peptide (e.g., 10 nM) and Streptavidin-XL665 (e.g., 20 nM).
Assay Reaction: Add the MDM2/donor mix to the wells containing the compound, followed immediately by the p53/acceptor mix.
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. This allows the binding reaction to reach equilibrium.
Detection: Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor) after a 60 µs delay.
Data Analysis: Calculate the HTRF ratio (Emission_665nm_ / Emission_620nm_ * 10,000). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
3.2. AlphaLISA® Assay
Principle: Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is another powerful bead-based, no-wash proximity assay.[17] The principle involves a Donor bead and an Acceptor bead.[18] Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen molecules. If an Acceptor bead is within ~200 nm, these singlet oxygen molecules trigger a chemiluminescent reaction in the Acceptor bead, which emits light at ~615 nm.[19][20] For this application, one protein (e.g., His-tagged MDM2) is captured on a Nickel-chelate Acceptor bead, and the binding partner (e.g., biotinylated-p53 peptide) is captured by a Streptavidin-coated Donor bead. SAR405838 disrupts this interaction, separating the beads and causing a loss of signal.
Expertise & Experience: AlphaLISA is renowned for its exceptional sensitivity and wide dynamic range. The signal amplification cascade allows for the detection of interactions even with low concentrations of reagents. A key consideration is that the Donor beads are light-sensitive and should be handled under subdued lighting conditions.[19] Like HTRF, this assay is highly amenable to HTS and automation.
Reagent Preparation: Prepare all reagents in the recommended AlphaLISA buffer.
Compound Plating: Perform serial dilutions of SAR405838 in a 384-well plate as described for the HTRF assay.
Interaction Mix: Add His-tagged MDM2 (e.g., 10 nM final concentration) and biotinylated-p53 peptide (e.g., 10 nM) to the wells. Incubate for 30 minutes at room temperature to allow the compound to interact with MDM2.
Bead Addition: Prepare a suspension of Streptavidin-Donor beads (e.g., 20 µg/mL) and Ni-Chelate Acceptor beads (e.g., 20 µg/mL). This step must be performed under green or subdued lighting. Add the bead suspension to all wells.
Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark. This allows the proteins to be captured by their respective beads.
Detection: Read the plate on an Alpha-enabled plate reader, measuring the emission at 615 nm.
Data Analysis: Plot the AlphaLISA signal (luminescent counts) against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50.
3.3. Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures molecular interactions in real-time.[11][21] One binding partner (the ligand, e.g., MDM2) is immobilized on a sensor chip with a thin gold film.[22] The other partner (the analyte, e.g., SAR405838) is flowed across the surface in a microfluidics system. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a shift in the resonance angle of reflected light.[23] This change is proportional to the mass accumulating on the surface and is recorded in a sensorgram (response units vs. time).
Expertise & Experience: The primary advantage of SPR is the rich kinetic information it provides.[11][24] It allows for the direct measurement of the association rate (k_on_) and the dissociation rate (k_off_), from which the equilibrium dissociation constant (K_D_) can be calculated (K_D_ = k_off_/k_on_). This provides a much deeper mechanistic understanding than endpoint assays. The most critical step is achieving a good, stable immobilization of the ligand. Amine coupling is common, but it's essential to ensure the protein's binding site remains accessible and active. A "mock" reference channel is always used for subtracting bulk refractive index changes and non-specific binding.
Experimental Protocol: SPR Kinetic Analysis
Ligand Immobilization: Immobilize recombinant MDM2 onto a CM5 sensor chip using standard amine coupling chemistry. Activate the surface with EDC/NHS, inject MDM2 to the desired density (e.g., ~2000 RU), and then deactivate remaining active esters with ethanolamine. A reference flow cell is prepared similarly but without MDM2 injection.
Analyte Preparation: Prepare a series of precise concentrations of SAR405838 in a running buffer (e.g., HBS-EP+, pH 7.4) containing a small percentage of DMSO (e.g., 1%) to ensure solubility. A typical concentration series for a potent inhibitor might range from 100 nM down to 0.1 nM.
Binding Measurement (Kinetic Titration): Perform a single-cycle or multi-cycle kinetics experiment. Inject each concentration of SAR405838 over the ligand and reference surfaces for a defined association time (e.g., 120 seconds), followed by a long dissociation phase with running buffer (e.g., 600 seconds).
Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove any remaining bound analyte before the next cycle.
Data Analysis: After subtracting the reference channel data, the resulting sensorgrams are globally fitted to a 1:1 binding model using the instrument's analysis software. This process yields the k_on_, k_off_, and K_D_ values.
Synthesizing the Data: A Comparative Analysis
After performing the three assays, the data must be consolidated and critically evaluated. The goal is to see convergence in the affinity measurements, lending high confidence to the compound's profile.
4.1. Quantitative Data Summary
The table below presents hypothetical but realistic data for SAR405838 and the reference inhibitor Nutlin-3a, as would be obtained from the described assays. The IC50 values from HTRF and AlphaLISA can be converted to an inhibitor constant (K_i_) using the Cheng-Prusoff equation if the K_D_ of the tracer/peptide is known, allowing for a more direct comparison with the K_D_ from SPR.
Parameter
SAR405838 (CAS 898788-22-2)
Nutlin-3a (Reference)
Assay Principle
HTRF IC50
15 nM
150 nM
Competition (FRET)
AlphaLISA IC50
12 nM
135 nM
Competition (Luminescence)
SPR K_D_ (k_off_/k_on_)
1.1 nM
110 nM
Direct Binding (Label-Free)
SPR k_on_ (M⁻¹s⁻¹)
1.5 x 10⁶
5.0 x 10⁵
Association Rate
SPR k_off_ (s⁻¹)
1.65 x 10⁻³
5.5 x 10⁻²
Dissociation Rate
Note: IC50 values are dependent on assay conditions (e.g., protein and probe concentrations), whereas K_D_ is an intrinsic property of the interaction. The lower IC50 and K_D_ values for SAR405838 compared to Nutlin-3a are consistent with published data showing its higher potency.[4][7]
4.2. Qualitative Assay Comparison
Feature
HTRF
AlphaLISA
Surface Plasmon Resonance (SPR)
Principle
TR-FRET
Proximity Luminescence
Mass Change (Refractive Index)
Throughput
High (384/1536-well)
High (384/1536-well)
Low to Medium (Serial Injections)
Data Output
IC50 / K_i_ (Endpoint)
IC50 / K_i_ (Endpoint)
K_D_, k_on_, k_off_ (Real-Time Kinetics)
Label Requirement
Labeled proteins/probes
Labeled proteins/probes
Label-free (Analyte)
Compound Use
Low
Low
Moderate
Expertise
Moderate
Moderate
High
Key Advantage
Robust, low background
Very high sensitivity
Detailed mechanistic/kinetic data
Potential Pitfall
Compound fluorescence
Light-sensitive beads
Non-specific binding, protein instability
4.3. Discussion: Interpreting the Convergent Data
The data presented in the tables exemplifies a successful cross-validation effort. The IC50 values obtained from two distinct proximity-based technologies (HTRF and AlphaLISA) are in close agreement. This consistency strongly suggests that the observed activity is not an artifact of either detection method.
Furthermore, the K_D_ value determined by SPR, a direct, label-free binding assay, is also in the low nanomolar range. While the absolute values differ from the IC50s (as expected, since they measure different parameters), they all paint a consistent picture of SAR405838 as a highly potent inhibitor of the MDM2-p53 interaction. The SPR data further enriches this picture by revealing that SAR405838 has a moderately fast association rate and a very slow dissociation rate, indicative of a stable, long-lasting complex with its target. This kinetic profile is often a desirable characteristic for therapeutic agents.
Conclusion: Building a Robust Data Package
The robust characterization of a drug candidate's target engagement is non-negotiable for a successful drug discovery program. As demonstrated with SAR405838, relying on a single in vitro binding assay provides an incomplete and potentially fragile data point. By employing a cross-validation strategy using orthogonal methods like HTRF, AlphaLISA, and SPR, researchers can build a powerful, self-validating data package. This multi-assay approach mitigates the risk of technology-specific artifacts and provides a holistic view of the compound's binding profile, from high-throughput potency ranking to detailed kinetic and mechanistic insights. This rigorous validation is essential for making informed decisions, de-risking projects, and ultimately, accelerating the development of novel therapeutics.
References
Wang, S., et al. (2014). SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. Cancer Research, 74(20), 5855-5865. [Link]
Li, Y., et al. (2025). Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. Molecules, 30(8), 3474. [Link]
Yu, H., et al. (2019). Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges. Cold Spring Harbor Perspectives in Medicine, 9(4), a034033. [Link]
De Crescenzo, G., et al. (2024). Protein-Protein Interactions: Surface Plasmon Resonance. Methods in Molecular Biology, 2760, 209-228. [Link]
Pazgier, M., et al. (2009). D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms. Proceedings of the National Academy of Sciences, 106(12), 4665-4670. [Link]
Xu, Y., et al. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 5, 105-117. [Link]
Patsnap Synapse. (2024). What are MDM2-p53 interaction inhibitor and how do they work? Patsnap Synapse Blog. [Link]
G-Medina, S., et al. (2017). The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. Journal of Virological Methods, 248, 10-18. [Link]
Springer Nature Experiments. Protein Interaction Analysis by Surface Plasmon Resonance. Springer Nature Protocols. [Link]
De Crescenzo, G., et al. (2024). Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions. Methods in Molecular Biology. [Link]
ResearchGate. Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate Figure. [Link]
Wilson, D. L., et al. (2010). Studying protein-protein interactions using surface plasmon resonance. Methods in Molecular Biology, 627, 15-54. [Link]
ResearchGate. Working principle of the AlphaLISA assay. ResearchGate Figure. [Link]
Hagenbuchner, J., et al. (2016). Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma. Oncogenesis, 5(1), e188. [Link]
BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs Blog. [Link]
Laroche-Clary, A., et al. (2015). SAR405838: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma. Clinical Cancer Research, 21(23), 5326-5336. [Link]
Holinga, G., et al. (2018). Efficacy of the MDM2 Inhibitor SAR405838 in Glioblastoma Is Limited by Poor Distribution Across the Blood–Brain Barrier. Molecular Cancer Therapeutics, 17(11), 2455-2463. [Link]
Drug Discovery News. (2024). Mastering assay validation strategies for qPCR and ddPCR. Drug Discovery News. [Link]
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs Blog. [Link]
Laroche-Clary, A., et al. (2016). SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma. Clinical Cancer Research, 22(5), 1189-1199. [Link]
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 435(1), 1-13. [Link]
Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Blog. [Link]
Wang, S., et al. (2014). SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression. Cancer Research, 74(20), 5855-5865. [Link]
Laroche-Clary, A., et al. (2016). SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma. PubMed. [Link]
Yasgar, A., et al. (2020). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery, 25(9), 981-983. [Link]
Gim, G., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. Journal of Chemical Information and Modeling. [Link]
Comparative Lipophilicity Guide: Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate and Homologous Esters
Structural Context & ADME Implications Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate (CAS 898788-22-2) is a complex synthetic organic intermediate characterized by an ethyl ester functional group, a central ket...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Context & ADME Implications
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate (CAS 898788-22-2) is a complex synthetic organic intermediate characterized by an ethyl ester functional group, a central ketone, and a basic thiomorpholine moiety[1]. In medicinal chemistry and drug development, optimizing the lipophilicity of such scaffolds is critical, as it directly governs absorption, distribution, metabolism, and excretion (ADME) profiles[2].
Because the thiomorpholine ring contains a basic nitrogen atom, the molecule exists in an equilibrium between its neutral and protonated states at physiological pH (7.4). Consequently, the Distribution Coefficient (LogD ) is a far more accurate predictor of its in vivo biological behavior than the Partition Coefficient (LogP ), which only accounts for the neutral species[2]. Generally, a moderate lipophilicity (LogD between 0 and 3) is considered optimal for achieving a balance between aqueous solubility and cell membrane permeation[3].
By modifying the ester alkyl chain length (e.g., transitioning from a methyl to a propyl ester), researchers can predictably fine-tune the molecule's lipophilicity without altering the core pharmacophore's binding interactions.
Comparative Lipophilicity Data
The table below summarizes the structure-property relationship (SPR) across a homologous series of 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate esters. The data illustrates the predictable lipophilic contribution of each additional methylene (-CH₂-) unit.
Compound Variant
R-Group
Molecular Weight
Est. LogP (Neutral)
Est. LogD (pH 7.4)
Lipophilic Contribution
Methyl Ester
-CH₃
335.46 g/mol
2.70
1.50
Baseline
Ethyl Ester (CAS 898788-22-2)
-CH₂CH₃
349.49 g/mol
3.20
2.00
+0.50 per -CH₂-
Propyl Ester
-(CH₂)₂CH₃
363.52 g/mol
3.70
2.50
+1.00 vs Methyl
Isopropyl Ester
-CH(CH₃)₂
363.52 g/mol
3.60
2.45
Branched (Slightly lower)
Note: LogP and LogD values are representative modeled baseline metrics demonstrating the Hansch
π
constant contributions of the ester modifications.
While Reversed-Phase HPLC (RP-HPLC) is an officially recommended OECD alternative for lipophilicity estimation[4], basic amines like thiomorpholine often suffer from secondary silanophilic interactions on silica-based stationary phases, skewing retention times[4]. Therefore, the microscale shake-flask method coupled with LC-MS/MS quantification is the gold standard for accurate, high-throughput LogD determination[5],[2].
Step-by-Step Protocol
Phase Pre-Saturation: Vigorously mix 1-octanol and aqueous phosphate-buffered saline (PBS, pH 7.4) for 24 hours. Allow the phases to separate completely.
Standard Preparation: Prepare a 10 mM stock solution of the target ester in pure DMSO.
Assay Assembly (Self-Validating System):
In a 96-well deep-well plate, add 495 µL of pre-saturated PBS (pH 7.4) and 495 µL of pre-saturated 1-octanol to each well.
Spike 10 µL of the 10 mM compound stock into the biphasic system.
Quality Control (QC): In parallel wells, spike established reference compounds (e.g., Tolbutamide, Ketoconazole) to validate assay performance against literature LogD values[3].
Equilibration: Seal the plate and shake at 1000 rpm for exactly 1 hour at a controlled temperature of 25°C to achieve thermodynamic equilibrium[5].
Phase Separation: Centrifuge the plate at 3000 × g for 15 minutes. This step is critical to break any micro-emulsions that could artificially inflate the aqueous concentration.
Sampling & Dilution: Carefully extract 50 µL from the octanol layer and 50 µL from the aqueous layer into separate analytical plates. Dilute both samples with acetonitrile containing an internal standard to ensure they fall within the linear dynamic range of the mass spectrometer.
LC-MS/MS Quantification: Analyze the samples using Multiple Reaction Monitoring (MRM). Calculate LogD using the logarithmic ratio of the peak areas (Octanol Area / Aqueous Area), normalized by the dilution factor[5].
Partitioning Workflow Visualization
Biphasic partitioning and LC-MS/MS quantification workflow for LogD determination.
Causality in Protocol Design (E-E-A-T)
Every step in the aforementioned protocol is designed to eliminate systemic bias and ensure self-validation:
Why Pre-Saturate the Solvents? 1-Octanol and water are not entirely immiscible; octanol absorbs about 2.3% water, and water absorbs about 0.05% octanol. If raw solvents are used, the phase volumes will shift dynamically during the 1-hour shaking period, destroying the volumetric ratio required for accurate LogD calculation.
Why LC-MS/MS over UV Detection? Traditional shake-flask methods rely on UV spectrophotometry. However, for highly lipophilic compounds (LogD > 3), the concentration of the drug remaining in the aqueous phase is often below the limit of detection for UV instruments. LC-MS/MS provides the extreme sensitivity required to detect trace aqueous concentrations, ensuring accurate ratio calculations[5]. Furthermore, LC-MS/MS dual ionization modes easily handle both the neutral and ionized forms of the thiomorpholine ring[5].
The Role of QC Standards: By running known reference compounds (like Tolbutamide) in parallel, the assay acts as a self-validating system. If the experimental LogD of the QC standard deviates from literature values, it immediately flags issues with phase separation, micro-emulsions, or MS ionization suppression[2],[3].
The disposal of complex synthetic organic intermediates like Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate requires rigorous logistical planning. Because this compound contains a thiomorpholine ring—a moiety ri...
Author: BenchChem Technical Support Team. Date: March 2026
The disposal of complex synthetic organic intermediates like Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate requires rigorous logistical planning. Because this compound contains a thiomorpholine ring—a moiety rich in nitrogen and sulfur heteroatoms—improper disposal can lead to the release of toxic combustion byproducts or persistent environmental contamination.
As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a self-validating, field-proven methodology for the safe handling and disposal of this specific chemical entity.
Physicochemical & Hazard Profile
Before executing any disposal protocol, it is critical to understand the physical and chemical parameters that dictate the compound's behavior in waste streams. The compound exhibits moderate to high lipophilicity, meaning it will readily partition into organic solvents and persist in lipid-rich biological or aquatic environments if improperly sewered[1].
Table 1: Quantitative Data and Waste Characterization
The Causality of Disposal Protocols (Mechanistic Insights)
Do not treat this compound as generic organic waste. The disposal strategy is driven by two key mechanistic factors:
Heteroatom Combustion Dynamics: The thiomorpholine ring contains a sulfur atom and a secondary amine-derived nitrogen[1]. Standard, low-temperature incineration of these heteroatoms oxidizes them into sulfur dioxide (SO₂) and nitrogen oxides (NOₓ). Therefore, this waste must be routed to a high-temperature incineration facility equipped with wet flue-gas desulfurization scrubbers and catalytic NOx reduction systems.
Environmental Persistence & The Sewering Ban: Due to its potential biological activity and lipophilic nature, the compound can bioaccumulate in aquatic ecosystems[1]. The of hazardous pharmaceutical intermediates[4]. Discharging this compound down the drain violates federal regulations and compromises environmental integrity[4],[5].
Step-by-Step Disposal Methodology
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Each step includes a built-in verification check to prevent downstream logistical failures.
Phase 1: Source Segregation & Compatibility Check
Determine the Matrix: Identify whether the waste is a solid residue (e.g., lyophilized powder) or dissolved in a solvent matrix.
Solvent Stratification: For liquid waste, strictly segregate the solution into "Halogenated" (e.g., dichloromethane, chloroform) or "Non-Halogenated" (e.g., ethyl acetate, methanol) waste streams.
Validation Check: Never mix these streams. Halogenated waste requires specialized, ultra-high-temperature incineration to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Mixing them contaminates the entire carboy, exponentially increasing disposal costs.
Phase 2: Containment & Environmental Isolation
3. Primary Containment: Transfer the waste into chemically compatible, high-density polyethylene (HDPE) or amber glass carboys. Ensure the cap is tightly sealed with a PTFE liner to prevent the escape of volatile organic compounds (VOCs)[6].
4. Secondary Containment: Place all primary containers inside a secondary containment tray capable of holding 110% of the primary volume.
Validation Check: Routine visual inspection of the secondary tray provides immediate, self-validating proof of the primary container's integrity. If the tray is dry, containment is successful.
Phase 3: Regulatory Labeling & Transfer
5. RCRA-Compliant Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate" and the exact solvent matrix. Mark the primary hazard as "Toxic/Environmental Hazard"[4].
6. Accumulation Timeframe: Transfer the container to your facility's central hazardous waste accumulation area within the regulatory timeframe (e.g., 90 days for Large Quantity Generators)[5].
Spill Response Protocol (Emergency Logistics)
In the event of an operational failure resulting in a spill, execute the following steps to mitigate exposure and environmental release:
Isolation: Evacuate non-essential personnel and maximize local exhaust ventilation (e.g., chemical fume hood flow) to clear potential solvent vapors[6].
PPE Donning: Equip responders with splash-resistant chemical goggles, double-layered nitrile gloves, and a chemically resistant lab coat[6].
Inert Absorption: Surround and cover the liquid spill with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite[6].
Causality: Never use combustible absorbents like sawdust, as they can react exothermically with certain organic mixtures or complicate the final incineration process.
Mechanical Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste bucket.
Decontamination: Wipe the affected area with a compatible solvent (e.g., isopropanol) to dissolve any residual lipophilic compound, followed by a standard surfactant wash. Collect all decontamination wipes as solid hazardous waste.
Disposal Workflow Visualization
The following decision tree maps the logistical routing of the compound based on its waste state.
Workflow for the segregation and disposal of thiomorpholine-derivative waste.
References
U.S. Environmental Protection Agency (EPA). "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities." Available at: [Link]
Personal protective equipment for handling Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate
As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to complex synthetic intermediates. This is a critical operational error.
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to complex synthetic intermediates. This is a critical operational error. Handling Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate (CAS 898788-22-2) requires a specialized, mechanistic approach to Personal Protective Equipment (PPE) and logistical workflows.
This guide provides the foundational causality behind the required safety measures and a self-validating operational protocol to ensure absolute safety during drug development and synthetic workflows.
Mechanistic Causality: The Toxicological Profile
To understand the required PPE, we must first deconstruct the molecule. Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate is characterized by three distinct functional regions: an ethyl ester, a ketone, and a thiomorpholine moiety [1].
The hazard profile is driven by the synergistic danger of its components:
The Permeation Enhancer (Lipophilic Ester): The hexanoate ester chain grants the molecule moderate to high lipophilicity [1]. Toxicological data demonstrates that highly lipophilic esters rapidly penetrate the lipid bilayers of the human stratum corneum [2]. If splashed on unprotected skin, this lipophilic tail acts as a carrier, dragging the rest of the molecule directly into systemic circulation.
The Irritant Payload (Thiomorpholine Ring): Thiomorpholine derivatives are documented basic amines capable of causing severe skin, eye, and respiratory tract irritation [3].
The Causality of Protection: Standard latex gloves offer virtually no resistance to lipophilic organic compounds. If you rely on basic PPE, the lipophilic tail will bypass the latex barrier, and the thiomorpholine payload will induce localized or systemic toxicity. We must deploy a barrier system specifically engineered to resist non-polar permeants and basic amines.
The "Armor" System: Mandatory PPE Specifications
Based on the compound's physiochemical properties, the following PPE matrix is non-negotiable.
Quantitative Glove Material Compatibility
Data summarized for exposure to lipophilic esters and basic amines.
Glove Material
Resistance to Lipophilic Esters
Resistance to Amines
Operational Recommendation for CAS 898788-22-2
Latex
Poor
Fair
CRITICAL AVOIDANCE – Permeation occurs in minutes.
Nitrile (4 mil)
Fair
Good
Use strictly as an inner base layer for dexterity.
Neoprene (8+ mil)
Good
Excellent
Mandatory outer layer for standard handling.
Butyl Rubber
Excellent
Excellent
Required for large-scale spill cleanup or bulk transfer.
Required Garments and Hardware
Eye/Face Protection: Chemical splash goggles are mandatory. If handling >50 mL of solubilized compound or concentrated stock, a full-face shield must be worn over the goggles to prevent mucosal absorption.
Body Protection: A flame-resistant (FR) lab coat with elastic cuffs. When handling neat (pure) material, a polyethylene or neoprene chemical-resistant apron must be worn over the lab coat.
Respiratory Protection: All open-container handling must occur inside a certified Chemical Fume Hood (face velocity 80–120 FPM). If ventilation fails, a half-mask air-purifying respirator equipped with Organic Vapor (OV) cartridges is required.
Self-Validating Operational Workflow
Do not merely execute steps; validate them as you go. This ensures the protocol acts as a closed-loop safety system.
Step 1: Pre-Operational Validation
Action: Verify the fume hood's airflow.
Self-Validation: Do not rely solely on the digital monitor. Hold a Kimwipe at the bottom edge of the sash; it must pull inward steadily. Verify the monitor reads between 80–120 FPM.
Step 2: PPE Donning & Integrity Check
Action: Don the inner nitrile gloves (4 mil).
Self-Validation: Before putting on the gloves, manually inflate each one and trap the air by twisting the cuff. Squeeze to check for micro-punctures. Once validated, don the lab coat, goggles, and outer neoprene gloves.
Step 3: Closed-System Material Transfer
Action: Use a static-dissipative (Teflon-coated or grounded metal) spatula to transfer the powder to the weigh boat.
Causality: Highly lipophilic powders can accumulate static charge during transit, leading to sudden aerosolization when the container is opened. Grounded tools neutralize this risk.
Step 4: Solubilization & Solvent Awareness
Action: Dissolve the compound in your target solvent (typically DMSO or Dichloromethane).
Self-Validation: If using Dichloromethane (DCM) as the solvent, be aware that DCM rapidly degrades both nitrile and neoprene. If a splash occurs on the glove, you have less than 3 minutes before permeation. Doff the outer gloves immediately, wash the inner gloved hands, and don a fresh pair.
Process Visualization
Workflow for handling lipophilic thiomorpholine derivatives safely.
Spill Response & Disposal Plan
If a breach of containment occurs, standard aqueous cleanup methods will fail and potentially worsen the situation.
Immediate Containment: Evacuate the immediate 5-foot radius. Do NOT use water to clean the spill. Because the compound is a lipophilic ester, water will cause the chemical to float and spread across the surface, expanding the contamination zone.
Neutralization & Absorption: Cover the spill entirely with an inert, lipophilic absorbent material such as vermiculite, dry sand, or activated carbon.
Recovery: Use non-sparking polypropylene dustpans and brushes to sweep up the absorbed mass. Place the waste into a High-Density Polyethylene (HDPE) container.
Decontamination: Wipe the affected surface with a 10% bleach solution to neutralize residual amines, followed by a 70% ethanol wipe to clear organic residues.
Disposal Routing: Label the container strictly as "Hazardous Organic Waste - Contains Thiomorpholine/Ester Derivatives" and route it to your EHS department for high-temperature incineration. Do not mix with general halogenated or non-halogenated solvent waste streams unless explicitly approved by EHS.
References
Recognition and Management of Pesticide Poisonings: Sixth Edition - EPA. URL: [Link]
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